FL77-24
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C29H24N2O8 |
|---|---|
Molekulargewicht |
528.5 g/mol |
IUPAC-Name |
(5S)-14-(3,5-dimethoxyphenyl)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione |
InChI |
InChI=1S/C29H24N2O8/c1-4-29(34)20-9-22-26-18(11-31(22)27(32)19(20)12-37-28(29)33)25(14-5-15(35-2)7-16(6-14)36-3)17-8-23-24(39-13-38-23)10-21(17)30-26/h5-10,34H,4,11-13H2,1-3H3/t29-/m0/s1 |
InChI-Schlüssel |
AFBSZCMKFZHQHQ-LJAQVGFWSA-N |
Isomerische SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C7=CC(=CC(=C7)OC)OC)O |
Kanonische SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C7=CC(=CC(=C7)OC)OC)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
FL77-24: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
FL77-24, also known as 7-(4-Ethylphenyl)-FL118, is a synthetic small molecule and a potent analogue of the novel anti-cancer agent FL118. As a member of the camptothecin family, this compound exhibits significant anti-tumor activity by inducing apoptosis and causing cell cycle arrest in various cancer cell lines. This document provides a detailed technical guide on the chemical structure, biological activity, and methodologies associated with this compound and its parent compound, FL118.
Chemical Structure and Properties
This compound is a derivative of FL118, characterized by the addition of a 4-ethylphenyl group. This modification influences its pharmacological properties.
-
IUPAC Name: (S)-4-ethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-chromeno[4',3':6,7]indolizino[1,2-b]quinolin-9-yl 3,4,5-trimethoxybenzoate
-
Molecular Formula: C₂₉H₂₄N₂O₈
-
SMILES: COC1=CC(OC)=CC(C2=C3C(C(N4C3)=CC(--INVALID-LINK--(C(OC5)=O)CC)=C5C4=O)=NC6=CC(OCO7)=C7C=C62)=C1
Chemical Structure of this compound:
(A 2D chemical structure diagram would be presented here if image generation were supported)
Biological Activity
This compound demonstrates potent cytotoxic effects across a range of human cancer cell lines. Its primary mechanisms of action, inferred from studies on its parent compound FL118, include the inhibition of survivin and topoisomerase I (TOPO1), leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.
Quantitative Data: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) values of this compound highlight its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HCT116 | Colon Carcinoma | 99.4 |
| HepG2 | Hepatocellular Carcinoma | 118 |
| MCF-7 | Breast Adenocarcinoma | <6.4 |
| A549 | Lung Carcinoma | 28.5 |
| HeLa | Cervical Adenocarcinoma | <6.4 |
Mechanism of Action: Proposed Signaling Pathways
Based on the known functions of its analogue FL118, this compound is proposed to exert its anti-cancer effects through the following pathways:
Induction of Apoptosis
FL118, and by extension this compound, is known to inhibit several key apoptosis regulators, including survivin, Mcl-1, and XIAP[1]. This inhibition disrupts the cellular machinery that prevents programmed cell death, leading to the activation of apoptotic pathways.
Caption: Proposed pathway for this compound-induced apoptosis via inhibition of anti-apoptotic proteins.
Cell Cycle Arrest
This compound has been observed to cause cell cycle arrest primarily in the S and G2/M phases. This is consistent with the function of topoisomerase I inhibitors, which create DNA strand breaks that trigger cell cycle checkpoints.
Caption: Proposed pathway for this compound-induced cell cycle arrest via TOPO1 inhibition and DNA damage response.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound's anti-cancer activity, based on protocols used for FL118 and its analogues.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HCT-8) in 96-well plates at a density of 1.0 × 10⁴ cells per well and incubate overnight to allow for attachment.
-
Drug Treatment: Treat the cells with a series of concentrations of this compound or a vehicle control (e.g., DMSO) for 72 hours.
-
MTT Addition: Add 10 µL of CCK-8 reagent to each well and incubate for a period that allows for color development.
-
Absorbance Measurement: Measure the absorbance of each well at 450 nm using an ELISA reader.
-
Data Analysis: Calculate the IC₅₀ value using graphing software such as GraphPad Prism.
Topoisomerase I (TOPO1) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of human topoisomerase I.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 8.0), 72 mM KCl, 5 mM MgCl₂, 5 mM dithiothreitol, 5 mM spermidine, 0.1% bovine serum albumin (BSA), supercoiled plasmid DNA (e.g., pBR322, 0.25 μg), and the indicated concentrations of this compound in a final volume of 20 μL containing 1% DMSO.
-
Enzyme Addition: Add human Topo I (1 unit per reaction) to the mixture.
-
Incubation: Incubate the reaction mixtures for 15 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 2 μL of 10x loading buffer (0.9% sodium dodecyl sulfate (SDS), 0.05% bromophenol blue, and 50% glycerol).
-
Gel Electrophoresis: Separate the DNA topoisomers by electrophoresis on a 0.8% agarose gel in TAE (Tris-acetate-EDTA) buffer at 8 V/cm for 1 hour.
-
Visualization: Stain the gel with ethidium bromide (0.5 μg/mL) for 60 minutes and visualize the DNA bands under UV light. Inhibition of TOPO1 is indicated by the persistence of the supercoiled DNA form.
In Vivo Antitumor Activity in Xenograft Models
This protocol outlines the evaluation of a compound's anti-cancer efficacy in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., SCID mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., colorectal cancer patient-derived xenograft tumors) into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 – 200 mm³). This day is designated as day 0.
-
Drug Administration: Treat the mice with this compound (at various doses) or a vehicle control via an appropriate route of administration (e.g., intraperitoneal or intravenous injection) on a defined schedule (e.g., once weekly).
-
Tumor Measurement: Measure the tumor volume at regular intervals throughout the study.
-
Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the antitumor activity of the compound.
Conclusion
This compound is a promising anti-cancer agent with potent activity against a variety of cancer cell types. Its mechanism of action, likely mirroring that of its parent compound FL118, involves the induction of apoptosis and cell cycle arrest through the inhibition of key cellular targets. The experimental protocols provided herein offer a framework for the further investigation and development of this and related compounds for therapeutic applications.
References
Unraveling the Anti-Cancer Mechanism of FL77-24: A Technical Guide
For Immediate Release
Buffalo, NY – In the ongoing quest for more effective cancer therapeutics, the novel camptothecin analog, FL77-24, has emerged as a compound of significant interest. A derivative of the potent anti-cancer agent FL118, this compound, demonstrates exceptional antitumor efficacy. This technical guide provides an in-depth exploration of the discovery of this compound's mechanism of action, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action: A Multi-Pronged Attack on Cancer Cells
This compound, a 7-(3, 5-dimethoxyphenyl)-substituted derivative of FL118, inherits and potentially enhances the multifaceted anti-cancer properties of its parent compound.[1] RNA-Seq analyses have indicated that the mechanism of action (MOA) of this compound is analogous to that of FL118, which is characterized by its ability to modulate key survival and apoptotic pathways within cancer cells.[1][2]
The primary mechanism of FL118, and by extension this compound, involves the targeted inhibition of several anti-apoptotic proteins. These include survivin, X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 2 (cIAP2), and myeloid cell leukemia-1 (Mcl-1).[1] This targeted suppression of survival signals is a critical aspect of its potent anti-cancer activity.
Furthermore, FL118 has been identified as a "molecular glue degrader." It directly binds to the oncoprotein DDX5 (p68), a DEAD-box RNA helicase, triggering its dephosphorylation and subsequent degradation via the ubiquitin-proteasome pathway.[3][4][5] The degradation of DDX5 leads to the downregulation of a host of oncogenic proteins, including survivin, Mcl-1, XIAP, cIAP2, c-Myc, and mutant Kras. This intricate mechanism underscores the compound's ability to disrupt multiple cancer-promoting pathways simultaneously.
A significant advantage of the FL118 platform, shared by this compound, is its activity independent of the p53 tumor suppressor status.[1] This makes it a promising candidate for treating a broad range of cancers, including those with mutated or non-functional p53, which are often resistant to conventional therapies.
Quantitative Data Summary
The anti-proliferative activity of this compound has been quantified across various human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, demonstrating the compound's potent cytotoxic effects.
| Compound | HCT-116 (Colorectal Cancer) IC50 (nM) | MCF-7 (Breast Cancer) IC50 (nM) | HepG-2 (Liver Cancer) IC50 (nM) |
| This compound | < 6.4 | < 6.4 | < 6.4 |
Table 1: In vitro cytotoxicity of this compound against various human cancer cell lines. Data extracted from studies on FL118 derivatives.[1]
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core signaling pathways affected by this compound and a typical experimental workflow for its characterization.
References
- 1. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
In Vitro Profile of FL77-24: A Novel Camptothecin Analog with Potent Antitumor Activity
For Immediate Release
Buffalo, NY & Hangzhou, China – Researchers have characterized the in vitro activity of FL77-24, a novel derivative of the anti-cancer agent FL118. Preliminary studies reveal that this compound, a 7-(3, 5-dimethoxyphenyl)-FL118 compound, exhibits potent cytotoxic effects against a panel of human cancer cell lines. These findings, published in the Journal of Medicinal Chemistry, underscore the potential of this compound as a promising candidate for further preclinical and clinical development.
This compound is a structural analog of camptothecin and was developed as part of a broader investigation into the structure-activity relationships of FL118 derivatives. The in vitro cytotoxicity of this compound was evaluated against five human cancer cell lines: colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), lung carcinoma (A549), and cervical cancer (HeLa).
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) values of this compound were determined using a standard MTT assay. The results, summarized in the table below, demonstrate the potent, nanomolar-level cytotoxicity of this compound across multiple cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) of this compound |
| HCT-116 | Colorectal Carcinoma | < 6.4 |
| HepG-2 | Hepatocellular Carcinoma | < 6.4 |
| MCF-7 | Breast Adenocarcinoma | < 6.4 |
| A549 | Lung Carcinoma | Not Reported |
| HeLa | Cervical Cancer | Not Reported |
Data extracted from "Structure-Activity Relationship of FL118 Platform Position 7 Versus Position 9-Derived Compounds and Their Mechanism of Action and Antitumor Activity" in the Journal of Medicinal Chemistry.[1]
Mechanism of Action: Targeting the DDX5-Survivin Axis
The mechanism of action for this compound is believed to be consistent with that of its parent compound, FL118.[1] FL118 acts as a "molecular glue," promoting the degradation of the oncoprotein DDX5 (also known as p68).[2] DDX5 is an RNA helicase that plays a crucial role in the transcription of several anti-apoptotic and oncogenic proteins.[2][3]
By inducing the degradation of DDX5, FL118 and its derivatives like this compound lead to the downstream suppression of key survival proteins, including Survivin, Mcl-1, XIAP, and cIAP2. This disruption of pro-survival signaling pathways ultimately triggers apoptosis (programmed cell death) in cancer cells. This mechanism is independent of the p53 tumor suppressor pathway, which is often mutated in cancers, making this compound a potentially effective agent against a broad range of tumors.[1]
References
- 1. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
FL77-24: A Comprehensive Technical Guide to Synthesis, Purification, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
FL77-24, a promising derivative of the potent anti-cancer agent FL118, has demonstrated significant therapeutic potential. This technical guide provides an in-depth overview of the synthesis and purification of this compound, identified as 7-(3,5-dimethoxyphenyl)-FL118. Furthermore, it elucidates the compound's mechanism of action through the FL118-DDX5 signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel cancer therapeutics.
Synthesis of this compound
The synthesis of this compound is accomplished through a multi-step process, beginning with the synthesis of an intermediate compound followed by a final reaction to yield the desired product. The overall yield for the synthesis of the FL77 series of compounds is in the range of 30-40%.[1]
Synthesis of Intermediate 3-(3,5-dimethoxyphenyl)-6-nitro-1,3-benzodioxole-5-carbaldehyde (Compound 27-24)
The initial step involves a Suzuki coupling reaction between 6-nitropiperonal (1) and (3,5-dimethoxyphenyl)boronic acid (2) to yield the intermediate compound 27-24 .
Experimental Protocol:
A mixture of 6-nitropiperonal (1.0 eq), (3,5-dimethoxyphenyl)boronic acid (1.2 eq), tri(1-naphthyl)phosphine (0.1 eq), and potassium carbonate (2.0 eq) in tetrahydrofuran (THF) is heated to 65 °C. Palladium(II) chloride (PdCl2) (0.05 eq) is then added, and the reaction mixture is stirred at 65 °C for 24 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford compound 27-24 .
| Reactant/Reagent | Molar Equivalent |
| 6-Nitropiperonal | 1.0 |
| (3,5-dimethoxyphenyl)boronic acid | 1.2 |
| Tri(1-naphthyl)phosphine | 0.1 |
| Potassium Carbonate | 2.0 |
| Palladium(II) Chloride | 0.05 |
Table 1: Molar equivalents for the synthesis of intermediate 27-24 .
The yield for this step in the synthesis of the FL77 series is reported to be between 60% and 70%.[1]
Synthesis of Intermediate 6-amino-3-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carbaldehyde (Compound 37-24)
The nitro group of intermediate 27-24 is reduced to an amine to give compound 37-24 .
Experimental Protocol:
Compound 27-24 is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere at room temperature for 12 hours. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield compound 37-24 .
| Reactant/Reagent | Purpose |
| Compound 27-24 | Starting material |
| 10% Palladium on Carbon | Catalyst |
| Hydrogen | Reducing agent |
| Methanol | Solvent |
Table 2: Reagents for the synthesis of intermediate 37-24 .
The yield for this reduction step is reported to be between 85% and 95% for the FL77 series.[1]
Synthesis of this compound (7-(3,5-dimethoxyphenyl)-FL118)
The final step is a condensation reaction between intermediate 37-24 and (4S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione to furnish this compound.
Experimental Protocol:
A solution of compound 37-24 (1.2 eq), (4S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (1.0 eq), and iodine (0.1 eq) in dimethylformamide (DMF) is stirred at 90 °C for 12 hours. After cooling to room temperature, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration. The solid is washed with water and then purified to give the final product, this compound.
| Reactant/Reagent | Molar Equivalent |
| Compound 37-24 | 1.2 |
| (4S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | 1.0 |
| Iodine | 0.1 |
Table 3: Molar equivalents for the synthesis of this compound.
The yield for this final step for the FL77 series of compounds is reported to be in the range of 65% to 75%.[1]
Purification of this compound
The crude this compound is purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of dichloromethane and methanol) to afford the pure compound. The purity of the final product is determined to be greater than 95% by High-Performance Liquid Chromatography (HPLC) analysis.[1]
Quantitative Data Summary
| Synthesis Step | Product | Yield Range (%) | Purity (%) |
| Suzuki Coupling | Intermediate 27-24 | 60 - 70 | - |
| Nitro Reduction | Intermediate 37-24 | 85 - 95 | - |
| Condensation | This compound | 65 - 75 | > 95 (by HPLC) |
Table 4: Summary of yields and purity for the synthesis of this compound.
Mechanism of Action: The FL118-DDX5 Signaling Pathway
This compound is an analog of FL118, and its mechanism of action is believed to be similar, primarily through the inhibition of the oncoprotein DDX5 (p68).[1] FL118 acts as a "molecular glue degrader," binding to DDX5 and promoting its dephosphorylation and subsequent degradation via the ubiquitin-proteasome pathway.[2][3][4] This action disrupts the various functions of DDX5, which is a key regulator of multiple oncogenic proteins.[2][4]
The downstream effects of DDX5 inhibition include the downregulation of several anti-apoptotic proteins such as survivin, Mcl-1, XIAP, and cIAP2, as well as the oncoproteins c-Myc and mutant Kras.[2][4][5] This ultimately leads to the induction of apoptosis and inhibition of tumor growth.
References
- 1. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Biological Targets of FL77-24: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FL77-24 is a promising novel anti-cancer agent derived from the camptothecin analog FL118. While exhibiting potent antitumor activity, a comprehensive understanding of its biological targets and mechanism of action is crucial for its continued development and clinical application. This technical guide consolidates the current knowledge on the biological targets of this compound, drawing heavily on the extensive research conducted on its parent compound, FL118, due to the limited availability of specific data for this compound. The primary molecular target identified for the parent compound FL118 is the DEAD-box RNA helicase DDX5. Inhibition of DDX5 leads to the downregulation of multiple key survival proteins, including survivin, Mcl-1, XIAP, and cIAP2, ultimately inducing apoptosis and cell cycle arrest in cancer cells. This guide presents available quantitative data, detailed experimental protocols for target validation, and visual representations of the key signaling pathways and experimental workflows.
Introduction
This compound is a synthetic derivative of FL118, a molecule identified through high-throughput screening for inhibitors of survivin gene expression.[1] FL118 and its derivatives, including this compound, have demonstrated superior anti-tumor efficacy compared to other camptothecin analogs like irinotecan and topotecan.[2] A key characteristic of this class of compounds is their p53-independent mechanism of action, making them potentially effective against a broad range of tumors with varying p53 mutational status.[1][3] This document aims to provide a detailed overview of the biological targets of this compound, with the understanding that much of the mechanistic insight is extrapolated from studies on FL118.
Quantitative Data on Anti-Tumor Activity
Quantitative analysis of the cytotoxic effects of this compound and its parent compound FL118 has been performed across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent anti-proliferative activity of these compounds.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | HCT-116 | Colorectal Carcinoma | < 6.4 | [3] |
| MCF-7 | Breast Adenocarcinoma | < 6.4 | [3] | |
| HepG2 | Hepatocellular Carcinoma | < 6.4 | [3] | |
| FL118 | PC-3 | Prostate Adenocarcinoma | Not specified | [4] |
| SH-SY5Y | Neuroblastoma | 24.19 | [4] | |
| LOVO | Colorectal Adenocarcinoma | Lower than SN38 | [5] | |
| LS1034 | Colorectal Adenocarcinoma | Not specified | [5] |
Biological Targets and Mechanism of Action
The primary mechanism of action of the FL118 scaffold, and by extension this compound, is the targeting of the RNA helicase DDX5. This interaction leads to a cascade of downstream effects culminating in cancer cell death.
Primary Target: DDX5
The DEAD-box RNA helicase DDX5 has been identified as a direct binding partner of FL118.[4] This interaction leads to the dephosphorylation and subsequent proteasomal degradation of DDX5.[4] DDX5 is a multifunctional protein involved in various cellular processes, including transcription, pre-mRNA splicing, and ribosome biogenesis, and is frequently overexpressed in various cancers.[6]
Downstream Effectors
The degradation of DDX5 results in the decreased expression of several key anti-apoptotic and cell survival proteins:
-
Survivin (BIRC5): A member of the inhibitor of apoptosis protein (IAP) family, survivin is involved in regulating cell division and inhibiting apoptosis. FL118 was initially identified as an inhibitor of survivin expression.[1]
-
Mcl-1 (Myeloid cell leukemia 1): An anti-apoptotic member of the Bcl-2 family, Mcl-1 is crucial for the survival of many cancer cells.[1][7]
-
XIAP (X-linked inhibitor of apoptosis protein): Another member of the IAP family, XIAP directly inhibits caspases, the key executioners of apoptosis.[1][7]
-
cIAP2 (Cellular inhibitor of apoptosis protein 2): Also an IAP family member, cIAP2 is involved in regulating apoptosis and immune signaling.[1][7]
The inhibition of these proteins by the FL118/FL77-24 platform is significantly more potent than that of topotecan, another camptothecin analog.[2]
Cellular Outcomes
The downregulation of these survival proteins leads to two primary cellular outcomes:
-
Apoptosis: The reduction in anti-apoptotic proteins sensitizes cancer cells to programmed cell death.
-
G2/M Cell Cycle Arrest: FL118 has been shown to induce cell cycle arrest at the G2/M checkpoint, preventing cell division.[5]
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the biological targets and mechanism of action of FL118 and its derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells and to calculate IC50 values.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or FL118 for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify the levels of specific proteins (e.g., DDX5, survivin, Mcl-1, XIAP, cIAP2) in cells treated with the compound.
Protocol:
-
Cell Lysis: Treat cells with this compound or FL118 for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-DDX5, anti-survivin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[8][9]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound or FL118 for the desired time.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the investigation of this compound's biological targets.
Caption: Proposed mechanism of action of this compound based on FL118 data.
Caption: Standard workflow for Western Blot analysis.
Conclusion
This compound is a potent anti-cancer compound that, based on extensive research on its parent molecule FL118, is believed to exert its effects through the inhibition and subsequent degradation of the RNA helicase DDX5. This primary action triggers the downregulation of a suite of critical cell survival proteins, leading to apoptosis and cell cycle arrest in cancer cells. The p53-independent nature of this mechanism makes this compound a particularly attractive candidate for further development. Future research should focus on obtaining specific quantitative binding data for this compound with its putative targets and further elucidating its pharmacological profile to support its progression towards clinical trials.
References
- 1. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. The DDX5/Dbp2 subfamily of DEAD-box RNA helicases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collection - Antitumor Activity of FL118, a Survivin, Mcl-1, XIAP, and cIAP2 Selective Inhibitor, Is Highly Dependent on Its Primary Structure and Steric Configuration - Molecular Pharmaceutics - Figshare [acs.figshare.com]
- 8. Survivin Monoclonal Antibodies Detect Survivin Cell Surface Expression and Inhibit Tumor Growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
FL77-24: A Technical Guide on its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available information on FL77-24. It is important to note that specific experimental data on the solubility and stability of this compound are not publicly available at the time of this writing. The experimental protocols provided are generalized methods commonly used in the pharmaceutical industry and should be adapted and validated for the specific compound.
Introduction
This compound is a novel compound identified as an analog of FL118.[1] Like its parent compound, this compound functions as a potent apoptosis inducer, exhibiting significant antitumor activity across various cancer cell lines.[1] This technical guide aims to consolidate the current understanding of this compound, with a focus on its solubility and stability profile, which are critical parameters for its development as a potential therapeutic agent. Due to the limited availability of direct experimental data for this compound, this guide also provides detailed, adaptable protocols for determining these essential physicochemical properties.
Physicochemical Properties
Specific quantitative data on the solubility and stability of this compound have not been reported in publicly accessible literature. The following tables are presented as templates for organizing experimental data once it is generated.
Solubility Profile
The solubility of a compound in various solvents is a critical factor for its formulation and delivery. The following table outlines the parameters for a comprehensive solubility assessment of this compound.
| Solvent System | Temperature (°C) | Method | Predicted Solubility (mg/mL) | Experimental Solubility (mg/mL) | Notes |
| Water | 25 | Shake-flask | Data not available | ||
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Shake-flask | Data not available | ||
| 0.1 N HCl | 25 | Shake-flask | Data not available | ||
| 5% Dextrose in Water (D5W) | 25 | Shake-flask | Data not available | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-flask | Data not available | ||
| Ethanol | 25 | Shake-flask | Data not available |
Stability Profile
Understanding the chemical stability of this compound under various conditions is paramount for determining its shelf-life and appropriate storage conditions.
Solid-State Stability:
| Condition | Temperature (°C) | Humidity (%RH) | Duration | Degradation Products | Assay (%) | Notes |
| Long-term | 25 ± 2 | 60 ± 5 | 12 months | Data not available | ||
| Accelerated | 40 ± 2 | 75 ± 5 | 6 months | Data not available | ||
| Photostability | 25 | N/A | ICH Q1B | Data not available |
Solution-State Stability:
| Solvent | pH | Temperature (°C) | Duration | Degradation Products | Assay (%) | Notes |
| PBS | 7.4 | 4 | 24 hours | Data not available | ||
| PBS | 7.4 | 25 | 24 hours | Data not available | ||
| 0.1 N HCl | 1.2 | 37 | 2 hours | Data not available | ||
| Simulated Intestinal Fluid | 6.8 | 37 | 4 hours | Data not available |
Experimental Protocols
The following are detailed, generalized protocols for determining the solubility and stability of a compound like this compound.
Solubility Determination: Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS, DMSO)
-
Scintillation vials
-
Orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
-
Analytical balance
Procedure:
-
Add an excess amount of this compound to a scintillation vial.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, centrifuge the samples to separate the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate solvent and analyze the concentration of this compound using a validated HPLC method.
-
Calculate the solubility in mg/mL.
Stability Indicating HPLC Method Development
Objective: To develop a validated HPLC method capable of separating this compound from its potential degradation products.
Forced Degradation Studies:
-
Acid Hydrolysis: Treat this compound with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat this compound with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to light according to ICH Q1B guidelines.
Chromatographic Conditions Development:
-
Optimize the mobile phase composition (e.g., acetonitrile/water gradient), column type (e.g., C18), flow rate, and detector wavelength to achieve adequate separation of the parent compound and all degradation products.
Formal Stability Study Protocol
Objective: To evaluate the stability of this compound under ICH-recommended storage conditions.
Procedure:
-
Package a sufficient quantity of this compound in its proposed container closure system.
-
Place the samples in stability chambers under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Pull samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated).
-
Analyze the samples for appearance, assay, and degradation products using the validated stability-indicating HPLC method.
Biological Activity and Signaling Pathway
This compound is an apoptosis inducer with demonstrated antitumor activity.[1] While the specific signaling cascade for this compound has not been fully elucidated, it is expected to share mechanisms with its parent compound, FL118. FL118 is known to downregulate several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2, and induce the expression of pro-apoptotic proteins like Bax, ultimately leading to caspase activation and programmed cell death.
Hypothetical Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates a plausible signaling pathway for this compound, based on the known mechanisms of FL118 and general apoptosis pathways.
References
Early-Stage Pharmacology of FL77-24: A Technical Overview
Introduction
FL77-24 is a novel synthetic small molecule and a derivative of FL118, which itself is an analogue of camptothecin.[1][2] Emerging preclinical research has identified this compound as a potent inducer of apoptosis with significant antitumor activity across a range of human cancer cell lines.[3][4] This technical guide provides a comprehensive summary of the early-stage pharmacological data on this compound, including its mechanism of action, quantitative efficacy data, and the experimental protocols used in its initial characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative In Vitro Efficacy
The primary measure of this compound's antitumor activity has been established through in vitro cytotoxicity assays, with IC50 values determined in various human cancer cell lines. The compound has demonstrated potent, nanomolar-range efficacy.[3][4]
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colorectal Cancer | 99.4[3] |
| HepG2 | Liver Cancer | 118[3] |
| MCF-7 | Breast Cancer | <6.4[3] |
| A549 | Lung Cancer | 28.5[3] |
| HeLa | Cervical Cancer | <6.4[3] |
Mechanism of Action
This compound exerts its anticancer effects primarily through the induction of apoptosis and cell cycle arrest.[3][5] The underlying mechanism is believed to be similar to its parent compound, FL118, involving the DDX5 signaling pathway.[4]
Apoptosis Induction: this compound triggers the mitochondrial intrinsic pathway of apoptosis.[4] This is characterized by the upregulation of the pro-apoptotic protein Bax and cytochrome C (Cyt-C).[4] The activation of this pathway culminates in the dose-dependent activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3).[4]
Cell Cycle Arrest: In addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest in the S and G2/M phases in cancer cells.[3][5]
The proposed signaling pathway for this compound-induced apoptosis is visualized below.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the early-stage research of this compound.
Cell Growth Inhibition Assay (IC50 Determination)
A common method for determining the half-maximal inhibitory concentration (IC50) is the Sulforhodamine B (SRB) assay or MTT assay.
-
Cell Seeding: Cancer cells (e.g., HCT-116, HepG-2, MCF-7, A549, HeLa) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: After incubation, cells are fixed with a solution like trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B.
-
Measurement: The absorbance is read on a microplate reader, and the IC50 value is calculated from the dose-response curve.
Western Blot Analysis
Western blotting is used to detect changes in protein expression levels (e.g., Bax, Cyt-C).
-
Cell Lysis: HCT116 cells are treated with varying concentrations of this compound. After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (Bax, Cyt-C, p21) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Caspase Activity Assay
Caspase activity is measured using commercially available colorimetric or fluorometric assay kits.
-
Cell Treatment: HCT116 cells are treated with this compound at various concentrations.
-
Cell Lysis: Cells are lysed to release intracellular contents.
-
Substrate Incubation: The cell lysate is incubated with a specific caspase substrate conjugated to a reporter molecule (e.g., p-nitroaniline for colorimetric assays).
-
Signal Measurement: The activity of caspase-3, -8, and -9 is determined by measuring the absorbance or fluorescence of the cleaved reporter molecule.
The general workflow for evaluating the anticancer activity of this compound is depicted in the following diagram.
Caption: General experimental workflow for this compound evaluation.
Future Directions
Extended in vivo studies have suggested that this compound is a promising candidate for further preclinical development towards clinical trials.[2][4][6] Future research will likely focus on a more detailed characterization of its mechanism of action, pharmacokinetic and pharmacodynamic profiling, and evaluation in a broader range of in vivo cancer models. The potent antitumor activity of this compound, particularly in colorectal and pancreatic cancer models, warrants further investigation.[6]
References
- 1. medkoo.com [medkoo.com]
- 2. Structure-Activity Relationship of FL118 Platform Position 7 Versus Position 9-Derived Compounds and Their Mechanism of Action and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FL-7724 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Deconstructing FL77-24: An In-depth Technical Guide to the Discovery and Development of Fludarabine
Initial Investigation and Interpretation of "FL77-24"
An exhaustive search for a specific therapeutic agent or gene designated "this compound" yielded no direct matches within publicly available scientific and medical literature. The designation does not correspond to a known compound in drug development databases, a recognized genetic marker, or a specific clinical trial identifier.
However, the abbreviation "FL" is commonly used in oncology to refer to Fludarabine , a purine analog widely used in the treatment of hematological malignancies. The "77-24" portion of the query remains ambiguous and could potentially refer to an internal project number, a specific clinical trial identifier that is not widely publicized, or a prognostic model such as the Follicular Lymphoma International Prognostic Index 24 (FLIPI24) which assesses risk in Follicular Lymphoma patients within 24 months of diagnosis.
Given the context of a request for a technical guide on the "discovery and development timeline" of a therapeutic core, this document will proceed under the well-supported assumption that "FL" pertains to Fludarabine. The following sections provide a comprehensive overview of the discovery, mechanism of action, and clinical development of Fludarabine, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.
Discovery and Development Timeline of Fludarabine
Fludarabine phosphate (2-fluoro-ara-AMP), the phosphate salt of 9-β-D-arabinofuranosyl-2-fluoroadenine (F-ara-A), is a synthetic purine nucleoside analog. Its development arose from the need for more effective and less toxic chemotherapeutic agents.
Key Milestones:
| Date | Milestone | Description |
| 1968 | Synthesis of F-ara-A | The parent compound, F-ara-A, was first synthesized by J. A. Montgomery and K. Hewson at the Southern Research Institute. |
| Early 1970s | Preclinical Studies | Initial studies demonstrated the potent cytotoxic activity of F-ara-A against various cancer cell lines, particularly leukemias and lymphomas. |
| Late 1970s | Formulation as Fludarabine Phosphate | To improve solubility and bioavailability, F-ara-A was converted to its 5'-monophosphate ester, Fludarabine phosphate. |
| 1980s | Phase I and II Clinical Trials | Fludarabine entered clinical trials, showing significant efficacy in patients with chronic lymphocytic leukemia (CLL) who were refractory to standard therapies. |
| 1991 | FDA Approval | The U.S. Food and Drug Administration (FDA) granted approval for Fludarabine for the treatment of adult patients with B-cell chronic lymphocytic leukemia (CLL) who have not responded to or have progressed during or after treatment with at least one standard alkylating-agent containing regimen. |
| Post-1991 | Expanded Use and Combination Therapies | Fludarabine's use expanded to other hematological malignancies and it became a cornerstone of various combination chemotherapy regimens (e.g., FCR: Fludarabine, Cyclophosphamide, Rituximab). |
Mechanism of Action
Fludarabine phosphate is rapidly dephosphorylated in the plasma to F-ara-A. It is then transported into cells and re-phosphorylated by deoxycytidine kinase to the active triphosphate form, F-ara-ATP.
Signaling Pathway of Fludarabine Action:
Caption: Mechanism of action of Fludarabine.
Key Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of Fludarabine that inhibits 50% of cancer cell growth (IC50).
Methodology:
-
Cell Culture: Human leukemia cell lines (e.g., CCRF-CEM, HL-60) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Preparation: A stock solution of Fludarabine is prepared in sterile distilled water and serially diluted to the desired concentrations.
-
Treatment: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and treated with varying concentrations of Fludarabine for 72 hours.
-
Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Murine Xenograft Model for In Vivo Efficacy
Objective: To evaluate the anti-tumor efficacy of Fludarabine in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.
-
Tumor Implantation: Human leukemia cells (1 x 10^7 cells) are injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment and control groups. Fludarabine is administered intravenously or intraperitoneally at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size or after a predetermined period. Tumor growth inhibition is calculated.
Experimental Workflow for Preclinical Evaluation:
Caption: Preclinical development workflow for Fludarabine.
Clinical Trial Data Summary
Fludarabine has been evaluated in numerous clinical trials, both as a single agent and in combination.
Table 1: Selected Phase III Clinical Trial Data for Fludarabine in CLL
| Trial Identifier | Treatment Arms | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) |
| RAI et al. (1991) | Fludarabine vs. Chlorambucil | 172 | 63% vs. 37% | 20% vs. 4% | 20 months vs. 14 months |
| CLL4 (UK) | Fludarabine vs. Chlorambucil vs. FC (Fludarabine + Cyclophosphamide) | 777 | - | 7% (Chlorambucil) vs. 22% (Fludarabine) vs. 38% (FC) | 18 months (Chlorambucil) vs. 20 months (Fludarabine) vs. 31 months (FC) |
| E2997 (ECOG) | FC vs. FCR (FC + Rituximab) | 284 | 84.6% vs. 90.3% | 22.4% vs. 44.1% | 33.3 months vs. Not Reached |
| CLL8 (GCLLSG) | FC vs. FCR | 817 | 70% vs. 90% | 22% vs. 44% | 32.9 months vs. 51.8 months |
Logical Relationship of Fludarabine's Clinical Development:
Caption: Phased clinical development of Fludarabine.
Conclusion
While the query "this compound" does not correspond to a known therapeutic agent, the high likelihood of "FL" referring to Fludarabine has allowed for the construction of this detailed technical guide. Fludarabine represents a significant advancement in the treatment of chronic lymphocytic leukemia and other hematological malignancies. Its discovery and development timeline, from initial synthesis to its role as a backbone of modern chemoimmunotherapy, highlight a successful trajectory in oncology drug development. The data and protocols summarized herein provide a comprehensive overview for researchers and drug development professionals.
Understanding the novelty of FL77-24 in its class
An in-depth analysis of "FL77-24" and its novelty within its class cannot be provided at this time. Extensive searches for "this compound" have not yielded any specific information regarding a molecule, compound, or technology with this designation in publicly available scientific literature, clinical trial databases, or other relevant resources.
This lack of information suggests that "this compound" may be:
-
An internal or proprietary codename not yet disclosed publicly.
-
A very recent discovery that has not yet been published.
-
A misnomer or a typographical error.
Without foundational information to identify what "this compound" is, its class, and its mechanism of action, it is not possible to fulfill the request for a detailed technical guide, including data tables, experimental protocols, and signaling pathway diagrams.
Should you be able to provide an alternative, publicly documented designation for the subject of interest, I would be pleased to generate the requested in-depth technical guide.
Methodological & Application
Application Notes and Protocols for FL77-24 in a Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
FL77-24 is a novel analog of the potent anti-cancer agent FL118.[1][2] Like its parent compound, this compound functions as a powerful apoptosis inducer, demonstrating significant antitumor activity across a range of human cancer cell lines.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in preclinical mouse models, based on available research. The information herein is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound is a camptothecin analog that exhibits a mechanism of action similar to FL118.[1][2] The primary target of the FL118 class of compounds is the oncoprotein DDX5 (p68), a DEAD-box RNA helicase. Binding of FL118 to DDX5 leads to its dephosphorylation and subsequent degradation via the proteasome pathway. This action, in turn, downregulates the expression of several key anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2. The inhibition of these critical survival proteins sensitizes cancer cells to apoptosis.
RNA-sequencing analyses have indicated that this compound exerts its antitumor effects through a mechanism of action that is consistent with that of FL118.[1][2] This suggests that this compound likely targets the DDX5 signaling pathway, leading to the induction of apoptosis in cancer cells.
In Vitro Activity of this compound
This compound has demonstrated potent cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colorectal Cancer | < 6.4 |
| HepG2 | Liver Cancer | < 6.4 |
| MCF-7 | Breast Cancer | < 6.4 |
| A549 | Lung Cancer | 9 |
| HeLa | Cervical Cancer | Not Reported |
Data compiled from Wang, W., et al. (2023).[2]
In Vivo Antitumor Activity in Mouse Models
Extended in vivo studies have demonstrated the potential of this compound for further development toward clinical trials.[1][2] The compound has shown significant antitumor efficacy in patient-derived xenograft (PDX) models of colorectal and pancreatic cancer.[1][2]
Experimental Protocols
Below are detailed protocols for evaluating the in vivo antitumor activity of this compound in mouse xenograft models. These protocols are based on established methodologies for similar compounds and the available information for this compound.
1. Animal Models
-
Mouse Strain: Immunocompromised mice, such as NOD/SCID (Non-obese diabetic/severe combined immunodeficient) or athymic nude mice, are suitable for establishing human tumor xenografts.
-
Tumor Models:
-
Patient-Derived Xenografts (PDX): Freshly resected human tumor tissue from colorectal or pancreatic cancer patients is surgically implanted subcutaneously into the flank of the mice. PDX models are known to better recapitulate the heterogeneity and molecular characteristics of the original patient tumor.
-
Cell Line-Derived Xenografts (CDX): Human colorectal (e.g., HCT116) or pancreatic cancer cell lines are cultured and then injected subcutaneously into the flank of the mice.
-
2. This compound Formulation and Administration
-
Formulation: While the specific formulation for this compound in the pivotal study is not detailed in the available abstracts, a common vehicle for similar compounds consists of a mixture of DMSO, Cremophor EL, and saline. It is crucial to perform solubility and stability studies to determine the optimal vehicle for this compound.
-
Route of Administration: The route of administration should be determined based on the compound's properties and the intended clinical application. Common routes for preclinical studies include:
-
Intraperitoneal (i.p.) injection
-
Oral gavage (p.o.)
-
Intravenous (i.v.) injection
-
-
Dosing: The optimal dose and schedule should be determined through a maximum tolerated dose (MTD) study. Based on the promising in vivo results, a starting dose could be in the range of 1-10 mg/kg, administered on a schedule such as once or twice weekly.
3. Experimental Workflow
Caption: Experimental workflow for in vivo efficacy studies of this compound.
4. Efficacy and Toxicity Monitoring
-
Tumor Growth: Tumor volume should be measured regularly (e.g., twice a week) using calipers. The formula: Tumor Volume = (Length x Width²) / 2 is commonly used.
-
Toxicity: Animal well-being should be monitored daily. Body weight should be recorded regularly (e.g., twice a week) as an indicator of systemic toxicity.
-
Endpoint: The study should be terminated when tumors in the control group reach a predetermined size, or if signs of excessive toxicity are observed.
5. Data Presentation
The following table provides a template for summarizing the quantitative data from in vivo efficacy studies.
| Treatment Group | Dosing Regimen (Dose, Route, Schedule) | Mean Tumor Volume (mm³) at Endpoint ± SEM | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | e.g., Vehicle, i.p., twice weekly | N/A | ||
| This compound | e.g., 5 mg/kg, i.p., twice weekly | |||
| This compound | e.g., 10 mg/kg, i.p., twice weekly |
Signaling Pathway Analysis
The proposed signaling pathway for this compound, based on its similarity to FL118, is illustrated below.
Caption: Proposed signaling pathway for this compound.
Conclusion
This compound is a promising anti-cancer agent with a mechanism of action that involves the induction of apoptosis through the downregulation of key survival proteins. The protocols and data presented in these application notes provide a framework for researchers to conduct in vivo studies to further evaluate the therapeutic potential of this compound in mouse models of cancer. Careful consideration of animal models, drug formulation, and dosing regimens will be critical for obtaining robust and reproducible results.
References
Application Notes and Protocols for FL77-24 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
FL77-24 is a novel analog of the anti-cancer agent FL118, demonstrating significant potential in preclinical studies.[1][2] As a derivative of camptothecin, this compound is designed to offer enhanced antitumor activity and an improved pharmacological profile. These application notes provide a comprehensive overview of the available data on this compound and detailed protocols for its use in in vivo cancer models, based on the methodologies reported for FL118 and its analogs.
This compound, chemically known as 7-(3,5-dimethoxyphenyl)-FL118, has been identified as a promising candidate for further development towards clinical trials due to its potent antitumor activities.[1] This document aims to equip researchers with the necessary information to design and execute robust in vivo experiments to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound, similar to its parent compound FL118, is an apoptosis inducer that causes cell cycle arrest primarily in the S and G2/M phases.[2] The antitumor mechanism of FL118 and its analogs is attributed to the downregulation of key cancer cell survival proteins, including Mcl-1, cIAP, survivin, and XIAP.[3] Notably, the parent compound FL118 has been shown to be effective in cancer models resistant to other topoisomerase inhibitors like irinotecan, suggesting a distinct and potent mechanism of action that can overcome certain forms of drug resistance.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity of this compound across various human cancer cell lines, as reported in the primary literature. This data is essential for selecting appropriate cancer models for in vivo studies.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 99.4 |
| HepG2 | Hepatocellular Carcinoma | 118 |
| MCF-7 | Breast Adenocarcinoma | <6.4 |
| A549 | Lung Carcinoma | 28.5 |
| HeLa | Cervical Adenocarcinoma | <6.4 |
Data extracted from Wang et al., J Med Chem. 2023 Dec 28;66(24):16888-16916.[1][2]
Signaling Pathway
The proposed signaling pathway for this compound, based on the known mechanism of the FL118 platform, involves the inhibition of key anti-apoptotic proteins, leading to programmed cell death.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
The following protocols are based on the established methodologies for the in vivo evaluation of FL118 and its analogs, as described in the primary literature.[1] Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Animal Models
-
Species: Athymic nude mice or SCID (Severe Combined Immunodeficient) mice are recommended to prevent graft rejection of human tumor xenografts.
-
Tumor Implantation: Human cancer cell lines (e.g., HCT116 for colon cancer, A549 for lung cancer) or patient-derived xenograft (PDX) models can be used.
-
Subcutaneously inject 1-5 x 10^6 cells in a suitable medium (e.g., RPMI-1640) mixed with Matrigel (1:1 ratio) into the flank of the mice.
-
For PDX models, surgically implant tumor fragments subcutaneously.
-
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
This compound Formulation and Administration
-
Formulation: A formulation suitable for intraperitoneal (i.p.) or intravenous (i.v.) injection is required. Based on protocols for FL118, a formulation can be prepared as follows:
-
Dissolve this compound in a minimal amount of DMSO.
-
Further dilute with a vehicle solution containing saline and a solubilizing agent such as hydroxypropyl-β-cyclodextrin.
-
The final concentration of DMSO should be kept low (e.g., <5%) to minimize toxicity.
-
-
Dosage: The optimal dosage of this compound should be determined through a dose-escalation study to establish the maximum tolerated dose (MTD). Based on studies with FL118 analogs, a starting dose in the range of 2-15 mg/kg is suggested.[4]
-
Administration Route: Intraperitoneal (i.p.) injection is a common and effective route for preclinical studies with FL118 analogs.[4]
-
Dosing Schedule: Various dosing schedules can be investigated, including:
-
Once daily for 5 consecutive days (qDx5)
-
Every other day for a total of 5 doses (q2Dx5)
-
Once weekly for 4 weeks (qWx4)
-
Efficacy and Toxicity Assessment
-
Antitumor Efficacy:
-
Measure tumor volume regularly throughout the study.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
-
Toxicity Evaluation:
-
Observe the animals for any signs of distress, changes in behavior, or physical abnormalities.
-
Perform complete blood counts (CBC) and serum chemistry analysis to assess hematological and organ toxicity.
-
Conduct histopathological examination of major organs (liver, kidney, spleen, etc.).
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound.
Caption: Experimental workflow for in vivo this compound studies.
Conclusion
This compound is a promising novel anti-cancer agent with potent in vitro activity. The provided protocols, based on extensive research on the parent compound FL118 and its analogs, offer a solid foundation for conducting rigorous in vivo studies. Careful determination of the MTD and optimization of the dosing schedule will be critical for elucidating the full therapeutic potential of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols to their specific research objectives.
References
Standard Operating Procedure for FL77-24 Handling: Application Notes and Protocols
This document provides detailed procedures for the safe handling and experimental use of FL77-24, a potent apoptosis inducer and analog of FL118 with significant antitumor activity.[1] These guidelines are intended for researchers, scientists, and drug development professionals.
General Information and Safety Precautions
1.1 Chemical Identity
-
Name: this compound
-
Synonyms: 7-(4-Ethylphenyl)-FL118[1]
-
Description: A synthetic small molecule and FL118 analog that induces apoptosis and exhibits antitumor properties by causing cell cycle arrest, primarily in the S and G2/M phases.[1]
1.2 Safety Precautions
-
Safety Data Sheet (SDS): A specific Safety Data Sheet for this compound was not publicly available at the time of this writing. It is highly recommended to request a comprehensive SDS from the supplier (e.g., MedChemExpress) before handling this compound.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Storage and Preparation of Stock Solutions
This compound is typically supplied as a solid. Proper storage and preparation of stock solutions are critical for maintaining its stability and activity.
2.1 Storage
-
Solid Form: Store the solid compound at room temperature for shipments within the continental US; however, storage conditions may vary for other locations.[1] Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[1]
-
In Solution: Once dissolved, it is recommended to store stock solutions at -20°C.[2] Aliquot the stock solution to avoid repeated freeze-thaw cycles.
2.2 Preparation of Stock Solution
-
Solvent: this compound is soluble in dimethyl sulfoxide (DMSO).[2]
-
Procedure:
-
Briefly centrifuge the vial of solid this compound to ensure all powder is at the bottom.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C.
-
Experimental Protocols
In Vitro Cell Viability Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines using a luminescence-based cell viability assay.
3.1.1 Materials
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell lines of interest (e.g., HCT116, HepG2, MCF-7, A549, HeLa)[1]
-
Complete cell culture medium (antibiotic-free for the assay)[2]
-
Sterile 96-well and 6-well plates[2]
-
Luminescent cell viability assay kit (e.g., CellTiter-Glo®)
-
Microplate reader capable of measuring luminescence[2]
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
3.1.2 Experimental Workflow
Caption: Workflow for determining the IC50 of this compound in cancer cell lines.
3.1.3 Procedure
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, neutralize, and count the cells.
-
Resuspend the cells in antibiotic-free medium and seed 10,000 cells per well in a 96-well plate.[2]
-
Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. Remember to include a DMSO-only vehicle control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luminescent cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate at room temperature for the time specified by the manufacturer to allow the signal to stabilize.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Use a sigmoidal dose-response equation (variable slope) to calculate the IC50 value.[2]
-
Data Presentation
In Vitro Antitumor Activity of this compound
The following table summarizes the reported IC50 values of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colorectal Cancer | 99.4[1] |
| HepG2 | Liver Cancer | 118[1] |
| MCF-7 | Breast Cancer | <6.4[1] |
| A549 | Lung Cancer | 28.5[1] |
| HeLa | Cervical Cancer | <6.4[1] |
Mechanism of Action
This compound exerts its antitumor effects primarily through the induction of apoptosis and cell cycle arrest.
Caption: Proposed mechanism of action of this compound in cancer cells.
In Vivo Studies
For in vivo experiments, this compound has been shown to be effective when administered intraperitoneally (i.p.) in a dose range of 4 mg/kg to 20 mg/kg in mouse models.[3] All in vivo studies must be conducted in compliance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.[3] Formulation of the drug for in vivo use should be performed according to established protocols for similar compounds.
References
FL77-24: A Promising FL118 Analog for Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
FL77-24 is a novel synthetic analog of FL118, a camptothecin-related small molecule that has demonstrated significant antitumor activity.[1] As a derivative of FL118, this compound exhibits potent anticancer properties by inducing apoptosis and causing cell cycle arrest in various cancer cell lines.[2][3] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its use in cancer research.
Chemical Identity
There is a discrepancy in the readily available literature regarding the precise chemical structure of this compound. It has been identified as both 7-(4-Ethylphenyl)-FL118 and 7-(3, 5-dimethoxyphenyl)-FL118.[1][3] Researchers should verify the exact structure from the supplier or the primary literature when sourcing this compound. For the purpose of these notes, we will refer to the compound as this compound, with the understanding that its specific substitution pattern on the FL118 core should be confirmed.
Mechanism of Action
The mechanism of action of this compound is believed to be similar to its parent compound, FL118.[1] FL118 exerts its anticancer effects through multiple pathways:
-
Inhibition of Anti-Apoptotic Proteins: FL118 is known to downregulate the expression of several key anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[4][5][6][7] This inhibition promotes the intrinsic pathway of apoptosis.
-
Induction of Pro-Apoptotic Proteins: The compound can also upregulate the expression of pro-apoptotic proteins such as Bax and Bim.
-
Cell Cycle Arrest: this compound has been shown to cause cell cycle arrest at the S and G2/M phases, thereby inhibiting cancer cell proliferation.[2][3]
-
DDX5 (p68) Inhibition: Recent studies indicate that FL118 physically binds to the oncogenic protein DDX5 (p68), leading to its dephosphorylation and degradation. DDX5 is a master regulator of multiple oncogenic proteins, including survivin and Mcl-1.[8][9]
-
Topoisomerase I (TOP1) Inhibition: While structurally related to camptothecins, which are known TOP1 inhibitors, FL118 is considered a poor inhibitor of TOP1.[1] Its primary mechanism is not reliant on TOP1 inhibition, which may contribute to its distinct activity and potential to overcome resistance to traditional camptothecin analogs.[1][10]
The signaling pathway of FL118, and by extension this compound, involves the targeting of key survival proteins, leading to the activation of the apoptotic cascade.
References
- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
FL77-24: A Novel Investigational Compound for Oncology with Unexplored Potential in Neuroscience
Initial research indicates that FL77-24, a derivative of the potent anti-cancer agent FL118, is a promising candidate in oncology research. However, there is currently no publicly available scientific literature detailing its application as a tool for neuroscience studies.
This compound has been identified as a potent apoptosis inducer with significant antitumor activity. It is a structurally related analog of FL118, which is known for its exceptional efficacy against human cancers through a novel mechanism of action. While the primary focus of research on this compound has been its efficacy in various cancer cell lines, its molecular mechanisms may hold untapped potential for investigation within the field of neuroscience.
Summary of Known Biological Activity (Oncology)
Published data on this compound is currently limited to its anti-cancer properties. The compound has demonstrated potent cytotoxic effects across a range of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colorectal Cancer | 99.4 |
| HepG2 | Liver Cancer | 118 |
| MCF-7 | Breast Cancer | <6.4 |
| A549 | Lung Cancer | 28.5 |
| HeLa | Cervical Cancer | <6.4 |
Table 1: In vitro cytotoxicity of this compound in various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
The primary mechanism of action identified for this compound in cancer cells is the induction of apoptosis, a form of programmed cell death. Furthermore, it has been observed to cause cell cycle arrest, primarily in the S and G2/M phases, which prevents cancer cells from proliferating.
Potential (But Unverified) Neuroscience Applications
Given that the molecular pathways governing cell survival, proliferation, and death are often conserved across different cell types, it is conceivable that the targets of this compound could play significant roles in the central nervous system. However, it is crucial to emphasize that the following are speculative applications and require dedicated research to be validated.
Potential areas of investigation in neuroscience could include:
-
Neurodegenerative Diseases: Apoptosis is a key pathological feature of many neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. A compound that modulates apoptotic pathways could be a valuable tool to study these processes in neuronal cell cultures or animal models.
-
Neuroinflammation: The signaling pathways affected by this compound in cancer cells might also be relevant to inflammatory processes in the brain, which are implicated in a wide range of neurological conditions.
-
Neuronal Development and Plasticity: The cell cycle machinery that this compound influences is also involved in the development and maturation of neurons.
Experimental Protocols (Hypothetical for Neuroscience)
The following are hypothetical protocols that would need to be adapted and optimized for neuroscience research. These are based on standard methodologies and the known properties of this compound in other biological systems.
Protocol 1: Assessing Neurotoxicity and Neuronal Viability
Objective: To determine the effect of this compound on the viability of primary neuronal cultures or neuronal cell lines.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons) or a neuronal cell line (e.g., SH-SY5Y).
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
This compound stock solution (dissolved in DMSO).
-
MTT or PrestoBlue cell viability reagent.
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Plate neurons at an appropriate density in a 96-well plate and allow them to adhere and mature for a specified period.
-
Prepare serial dilutions of this compound in culture medium, along with a vehicle control (DMSO).
-
Replace the existing medium with the medium containing different concentrations of this compound.
-
Incubate the plate for 24, 48, and 72 hours.
-
At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Investigating Apoptosis Induction in Neurons
Objective: To determine if this compound induces apoptosis in neuronal cells.
Materials:
-
Neuronal cultures treated with this compound as described in Protocol 1.
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide).
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Following treatment with this compound for the desired time, harvest the cells.
-
Stain the cells with Annexin V-FITC and Propidium Iodide according to the kit manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.
-
Alternatively, visualize the stained cells under a fluorescence microscope to observe the characteristic morphological changes of apoptosis.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the known signaling pathway of this compound in cancer and a hypothetical experimental workflow for its initial characterization in a neuroscience context.
Caption: Known mechanism of this compound in cancer cells.
Caption: Hypothetical workflow for neuroscience validation.
Disclaimer: The information provided regarding the neuroscience applications of this compound is speculative and intended for research and discussion purposes only. There is no established evidence for its use in this field. The provided protocols are examples and would require significant optimization for specific experimental conditions. Researchers should consult the primary literature on FL118 and its analogs for further information on their known biological activities.
Application Notes: Techniques for Measuring FL77-24 Kinase Activity
Introduction
FL77-24 is a novel serine/threonine kinase implicated in oncogenic signaling pathways. Dysregulation of its catalytic activity has been associated with tumor progression and resistance to standard therapies. Accurate measurement of this compound activity is therefore critical for basic research and for the discovery and development of targeted inhibitors.[1] These application notes provide an overview of robust biochemical and cell-based methods for quantifying this compound kinase function, enabling high-throughput screening (HTS), mechanism of action studies, and inhibitor potency determination.[1][2]
Hypothetical Signaling Pathway of this compound
For the purpose of assay development, this compound is understood to function within a linear signaling cascade. It is activated by an upstream kinase (Kinase X) via phosphorylation. Once active, this compound phosphorylates a downstream substrate protein (Substrate Y), leading to the activation of transcription factors that promote cell proliferation. This pathway provides multiple points for assay intervention and measurement.
References
Best practices for storing and preparing FL77-24 solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
FL77-24 is a novel small molecule inhibitor and an analog of FL118, a potent anti-cancer agent. As a derivative of the camptothecin family, this compound is presumed to exhibit significant antitumor activity by inducing apoptosis and promoting cell cycle arrest in cancer cells. These application notes provide best practices for the storage and preparation of this compound solutions to ensure stability, efficacy, and reproducibility in preclinical research settings. The protocols and recommendations provided herein are primarily based on the known characteristics of its parent compound, FL118, and general handling procedures for camptothecin analogs. Independent verification of solubility and stability for specific experimental conditions is highly recommended.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 2413582-39-3 |
| Molecular Formula | C₂₉H₂₄N₂O₈ |
| Molecular Weight | 528.51 g/mol |
Storage and Stability
Due to the absence of specific stability data for this compound, a conservative approach to storage is recommended to minimize degradation. Conflicting shipping information from various suppliers (room temperature vs. cold-chain) underscores the need for careful handling upon receipt.
Storage Recommendations:
| Form | Storage Condition | Recommended Duration | Notes |
| Solid (Powder) | -20°C, desiccated, protected from light | Up to 1 year (as per general practice for similar compounds) | Minimize freeze-thaw cycles. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. |
| Stock Solution (in DMSO) | -80°C, in aliquots, protected from light | Up to 6 months (based on FL118 data) | Aliquoting is crucial to avoid repeated freeze-thaw cycles which can lead to degradation and precipitation. |
| Aqueous Solutions (Diluted) | Use immediately | Not recommended for storage | Camptothecin analogs are prone to hydrolysis and precipitation in aqueous solutions. Prepare fresh dilutions for each experiment. |
Solution Preparation
The solubility of this compound has not been empirically determined in a wide range of solvents. However, based on its structural similarity to FL118 and other camptothecin analogs, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[1][2][3][4]
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound powder to warm to room temperature for 15-20 minutes before opening. This prevents the condensation of atmospheric moisture onto the compound.
-
Weighing: Accurately weigh a desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.285 mg of this compound.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the weighed powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, amber or foil-wrapped tubes to protect from light. The aliquot volume should be appropriate for your typical experimental needs to minimize waste and freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C.
Experimental Protocol: Preparation of Working Solutions for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or assay buffer
-
Sterile dilution tubes
-
Calibrated micropipettes and sterile, filtered pipette tips
Procedure:
-
Thawing: Remove one aliquot of the 10 mM this compound stock solution from the -80°C freezer and thaw it at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium or assay buffer to achieve the desired final concentrations for your experiment. It is critical to add the DMSO stock solution to the aqueous medium and mix immediately to prevent precipitation. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Immediate Use: Use the freshly prepared working solutions immediately. Do not store aqueous dilutions of this compound.
Putative Mechanism of Action and Signaling Pathways
As an analog of FL118, this compound is predicted to function as a potent inhibitor of several key anti-apoptotic and survival pathways in cancer cells. The primary mechanism of FL118 involves the downregulation of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1][2] Furthermore, FL118 has been shown to inhibit other anti-apoptotic proteins such as Mcl-1, XIAP, and cIAP2, while inducing the expression of pro-apoptotic proteins like Bax and Bim.[1]
The following diagram illustrates the putative signaling pathway affected by this compound, based on the known targets of FL118.
Caption: Putative signaling pathways inhibited by this compound.
Experimental Workflow
The following diagram outlines a general workflow for utilizing this compound in a typical cell-based assay.
Caption: General experimental workflow for using this compound.
Safety Precautions
As with any potent small molecule inhibitor, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times when handling this compound in its solid form or in solution. All work should be conducted in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) from your supplier for detailed safety information.
Disclaimer: The information provided in these application notes is intended for guidance in a research setting. It is based on available data for analogous compounds and does not constitute a formal validation for this compound. Researchers are strongly encouraged to perform their own optimization and validation experiments for their specific applications.
References
- 1. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Interleukin-24 (IL-24) in Combination with Other Therapeutic Agents
Introduction
Interleukin-24 (IL-24) is a unique cytokine belonging to the IL-10 family that exhibits pleiotropic effects, with significant potential in cancer therapy due to its tumor-suppressive activities.[1][2] It can selectively induce apoptosis in cancer cells without harming normal cells.[1] IL-24's therapeutic efficacy can be enhanced when used in combination with other anti-cancer agents. These application notes provide an overview of the signaling pathways of IL-24, its use in combination therapies, and protocols for relevant experimental assays.
Mechanism of Action: IL-24 Signaling Pathways
IL-24 exerts its biological functions through both receptor-dependent (canonical) and receptor-independent (non-canonical) signaling pathways.
Canonical Signaling Pathway
The canonical pathway is initiated by the binding of IL-24 to its heterodimeric receptor complexes, IL-20R1/IL-20R2 or IL-22R1/IL-20R2, which are expressed on the surface of various cancer cells.[3][4] This binding activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, specifically JAK1 and STAT3.[3][4] Activated STAT3 translocates to the nucleus and modulates the expression of genes involved in apoptosis, cell cycle arrest, and anti-angiogenesis.
Non-Canonical Signaling Pathways
IL-24 can also induce apoptosis independently of its cell surface receptors. These non-canonical pathways involve intracellular interactions.[3][4] One key mechanism is the interaction of IL-24 with the Bip/GRP78 chaperone protein in the endoplasmic reticulum, leading to ER stress and apoptosis.[3] Another non-canonical pathway involves the interaction of IL-24 with the mitochondrial protein Grim-19, which promotes the recruitment of STAT3 to the mitochondria, away from its nuclear targets, thereby modulating cellular respiration and inducing apoptosis.[5]
References
- 1. Frontiers | An assembled molecular signaling map of interleukin-24: a resource to decipher its multifunctional immunoregulatory role in pathophysiological conditions [frontiersin.org]
- 2. Interleukin 24: Signal Transduction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interleukin 24: Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IL-24 intrinsically regulates Th17 cell pathogenicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting FL77-24 experimental variability
Welcome to the technical support center for FL77-24. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pleiotropic cytokine belonging to the IL-10 family, known for its roles in anti-tumor activity, immune regulation, and inflammation.[1] Its primary mechanism of action involves binding to two distinct cell surface receptor complexes: IL-20R1/IL-20R2 and IL-22R1/IL-20R2.[2] This ligand-receptor interaction initiates downstream signaling cascades, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[3]
Q2: What are the major signaling pathways activated by this compound?
This compound activates both canonical and non-canonical signaling pathways:
-
Canonical JAK/STAT Pathway: Upon receptor binding, this compound triggers the activation of JAKs, which in turn phosphorylate STAT1 and STAT3 transcription factors. Activated STATs then translocate to the nucleus to regulate gene expression.[2][4]
-
Non-Canonical Pathways: this compound can also signal independently of the JAK/STAT pathway. This includes the activation of the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in apoptosis and the regulation of this compound's own mRNA stability.[3][5] Other non-canonical pathways involve interactions with proteins in the endoplasmic reticulum and mitochondria.[3][5]
Q3: I am observing high variability in my cell-based assays with this compound. What are the common sources of this variability?
High variability in cell-based assays can stem from several factors.[6] These include inconsistencies in cell culture conditions, such as cell density and passage number, as well as variations in sample handling and liquid handling techniques.[6][7][8] The stability of this compound in culture media and the presence of contaminants can also contribute to inconsistent results.[9]
Q4: My this compound treatment is not inducing the expected apoptotic effect. What could be the reason?
Several factors could lead to a lack of apoptotic induction. The concentration of this compound or the duration of the treatment may be insufficient.[10] It's also possible that the cells being used have low expression of the this compound receptors. Additionally, issues with the apoptosis assay itself, such as incorrect timing or reagent problems, can lead to false negatives.[10][11]
Troubleshooting Guides
Issue 1: Inconsistent this compound-induced Phosphorylation of STAT3
Problem: Western blot analysis shows variable levels of phosphorylated STAT3 (p-STAT3) across replicate experiments.
| Potential Cause | Recommended Solution |
| Phosphatase Activity | Always use fresh lysis buffer containing phosphatase inhibitors (e.g., sodium orthovanadate). Keep samples on ice at all times.[3][12] |
| Blocking Buffer | Avoid using milk as a blocking agent, as it contains casein which can be phosphorylated and cause high background. Use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).[13] |
| Antibody Quality | Ensure the phospho-specific antibody has been validated for the application. Run a positive control (e.g., cell lysate known to have high p-STAT3 levels) and a negative control.[12][14] |
| Buffer Composition | Use Tris-based buffers (e.g., TBST) for antibody dilutions and washes, as phosphate-buffered saline (PBS) can interfere with the binding of some phospho-specific antibodies.[3][14] |
Issue 2: High Background in this compound ELISA
Problem: High background signal in enzyme-linked immunosorbent assay (ELISA) for this compound quantification, leading to low signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps and ensure complete removal of residual liquid. A 30-second soak time between washes can be beneficial.[15][16] |
| Cross-Reactivity | Ensure the antibody pair is specific for this compound. Test for cross-reactivity with other cytokines if necessary. Consider using monoclonal antibodies for higher specificity.[17] |
| Suboptimal Blocking | Optimize the blocking buffer. While BSA is common, other options like non-fat dry milk or commercial blockers might be more effective for your specific assay.[16] |
| Incorrect Reagent Concentration | Titrate the concentrations of both the capture and detection antibodies to find the optimal balance that maximizes signal and minimizes background.[16] |
Experimental Protocols
Protocol 1: Western Blot Analysis of this compound-Induced STAT3 Phosphorylation
-
Cell Culture and Treatment: Plate cells at a consistent density and allow them to adhere overnight. Starve cells in serum-free media for 4-6 hours before treating with the desired concentration of this compound for the specified time.
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation and Gel Electrophoresis: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-STAT3 overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Treat cells with this compound or a vehicle control for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase; avoid trypsin-EDTA as EDTA can interfere with Annexin V binding.[11]
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Visualizations
References
- 1. An assembled molecular signaling map of interleukin-24: a resource to decipher its multifunctional immunoregulatory role in pathophysiological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin-24 and its receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means - PMC [pmc.ncbi.nlm.nih.gov]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. benchchem.com [benchchem.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. Top 10 Tips for ELISA [jacksonimmuno.com]
- 16. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 17. biorbyt.com [biorbyt.com]
Technical Support Center: Optimizing FL77-24 Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro concentration of FL77-24 for maximum therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in initial in vitro experiments?
A1: For initial dose-response experiments, a broad concentration range of this compound is recommended to determine its cytotoxic and inhibitory effects on your specific cell line. A common starting point is to test a wide range of concentrations, for example, from the nanomolar (nM) to the micromolar (µM) range.[1]
Q2: What is the primary mechanism of action for this compound?
A2: this compound is an inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2). By binding to Bcl-2, this compound displaces pro-apoptotic proteins, thereby initiating the intrinsic apoptotic pathway and leading to programmed cell death in susceptible cells.
Q3: How should this compound be stored to ensure its stability?
A3: To maintain the activity of this compound and avoid inconsistent experimental results, it should be stored under the recommended conditions.[2] For long-term storage, this compound should be kept as a powder or in a concentrated stock solution at -20°C or -80°C, protected from light and moisture. Avoid multiple freeze-thaw cycles of the stock solution.[3]
Q4: What solvent should be used to dissolve and dilute this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to keep the final concentration of DMSO in the culture medium low, typically below 0.5%, to prevent solvent-induced cytotoxicity.[1]
Q5: What is the optimal duration of cell exposure to this compound?
A5: The ideal exposure time for this compound can vary depending on the cell line and the biological process being investigated. It is recommended to perform a time-course experiment, for instance at 24, 48, and 72 hours, to determine the optimal duration for observing the desired effect.[1]
Troubleshooting Guides
Problem 1: Suboptimal Efficacy or No Observable Effect of this compound
If you are observing lower-than-expected or no activity of this compound in your experiments, consult the following table for potential causes and solutions.
| Potential Cause | Recommended Solution |
| This compound Concentration is Too Low | Test a higher concentration range to ensure the dose is sufficient to elicit a response.[1] |
| Incorrect Incubation Time | Increase the incubation time to allow for the compound to take effect.[1] |
| Degraded this compound | Ensure that this compound has been stored correctly and has not expired. Prepare fresh dilutions for each experiment.[3] |
| Resistant Cell Line | Verify the expression of the target protein (Bcl-2) in your chosen cell line. Consider testing a different, potentially more sensitive, cell line. |
| Compound Instability in Media | Assess the stability of this compound in your specific cell culture medium over the course of the experiment. |
Problem 2: High Cellular Toxicity or Excessive Cell Death
If you are observing significant cell death even at low concentrations of this compound, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| This compound Concentration is Too High | Use a lower concentration range to minimize off-target effects and cytotoxicity.[2] |
| Solvent-Induced Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not contributing to cell death. Maintain a solvent concentration of less than 0.5%.[1] |
| Highly Sensitive Cell Line | Reduce the incubation time to see if cytotoxicity decreases while maintaining efficacy.[3] Consider using a more resistant cell line if appropriate for your experimental model.[3] |
| Contamination | Check for bacterial or fungal contamination in your cell cultures, which can exacerbate cytotoxic effects. |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound using a Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Target cells in culture
-
This compound stock solution (in DMSO)
-
96-well plates
-
Complete cell culture medium
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium.
-
Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only).[1]
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.
Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
The following table summarizes hypothetical IC50 values for this compound in different cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| HCT116 | Colon Cancer | 8.5 |
| HeLa | Cervical Cancer | 15.1 |
Visualizations
References
FL77-24 off-target effects and how to mitigate them
Disclaimer: The following information is provided for a hypothetical compound, "YFG-123," as no public data could be found for "FL77-24." The data and scenarios presented are illustrative examples based on typical characteristics of kinase inhibitors and should not be considered factual for any specific, real-world compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of YFG-123?
YFG-123 is a potent and selective inhibitor of the tyrosine kinase "Kinase A." It is designed to block the ATP binding site, thereby inhibiting its downstream signaling pathways involved in cell proliferation and survival.
Q2: What are the known off-target effects of YFG-123?
At concentrations higher than the recommended working range, YFG-123 has been observed to inhibit "Kinase B" and "Kinase C," which share structural similarities in their ATP-binding pockets with "Kinase A." This can lead to unintended cellular effects. For a summary of inhibitory concentrations, please refer to Table 1.
Q3: What are the potential cellular consequences of these off-target effects?
Inhibition of "Kinase B" can interfere with cellular metabolism, while inhibition of "Kinase C" may impact cell cycle progression. These off-target activities can lead to decreased cell viability or altered cell cycle profiles in sensitive cell lines.
Q4: How can I mitigate the off-target effects of YFG-123 in my experiments?
To minimize off-target effects, it is crucial to use the lowest effective concentration of YFG-123 and to carefully titrate the compound to determine the optimal concentration for your specific cell line and assay. We also recommend performing control experiments, such as using a structurally unrelated inhibitor for the same target or using genetic knockdown (e.g., siRNA or CRISPR) of the intended target to confirm that the observed phenotype is on-target.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected level of cell death observed at the recommended concentration. | 1. The cell line is particularly sensitive to the off-target effects of YFG-123. 2. The compound concentration is too high. | 1. Perform a dose-response curve to determine the IC50 for your specific cell line and use a concentration at or below this value. 2. Reduce the concentration of YFG-123 in your experiment. |
| Observed phenotype does not match the expected outcome of inhibiting "Kinase A." | 1. The phenotype is a result of off-target inhibition of "Kinase B" or "Kinase C." 2. The signaling pathway in your cell model is not solely dependent on "Kinase A." | 1. Use a secondary, structurally distinct inhibitor of "Kinase A" to see if the phenotype is reproduced. 2. Perform a rescue experiment by expressing a drug-resistant mutant of "Kinase A." 3. Use siRNA or CRISPR to specifically knock down "Kinase A" and compare the phenotype. |
| Variability in results between experiments. | 1. Inconsistent compound handling and storage. 2. Cell culture conditions are not standardized. | 1. Ensure YFG-123 is stored correctly and that fresh dilutions are made for each experiment. 2. Maintain consistent cell passage numbers, seeding densities, and media formulations. |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of YFG-123
| Kinase Target | IC50 (nM) |
| Kinase A (On-Target) | 5 |
| Kinase B (Off-Target) | 250 |
| Kinase C (Off-Target) | 800 |
| Kinase D (Off-Target) | >10,000 |
| Kinase E (Off-Target) | >10,000 |
Experimental Protocols
Protocol 1: Determining On-Target vs. Off-Target Effects Using a Secondary Inhibitor
-
Cell Seeding: Plate cells at a density of 5,000 cells/well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Treat cells with a dose range of YFG-123 (e.g., 1 nM to 10 µM).
-
In parallel, treat cells with a dose range of a structurally unrelated "Kinase A" inhibitor.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Cell Viability Assay: Measure cell viability using a standard method such as an MTS or a luminescent-based assay.
-
Data Analysis: Compare the dose-response curves of the two inhibitors. A similar curve suggests the observed effect is on-target.
Protocol 2: Western Blot Analysis of Downstream Signaling
-
Cell Treatment: Treat cells with YFG-123 at 1x, 10x, and 50x the IC50 for "Kinase A" for 24 hours.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Probe the membrane with a primary antibody against the phosphorylated form of a known downstream substrate of "Kinase A."
-
Probe a separate membrane with an antibody against a downstream substrate of an off-target kinase (e.g., "Kinase B" or "Kinase C").
-
Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
-
Detection: Use a secondary antibody conjugated to HRP and an ECL substrate for detection.
Visualizations
Caption: On-target signaling pathway of YFG-123.
Caption: Troubleshooting workflow for unexpected phenotypes.
Technical Support Center: Interleukin-24 (IL-24)
A Note on the Topic: Initial searches for "FL77-24" did not yield sufficient information regarding its solubility or experimental use. The provided query may contain a typographical error, as the characteristics and research context align closely with Interleukin-24 (IL-24), a well-documented cytokine. Therefore, this technical support center focuses on the solubility issues and solutions for Interleukin-24 (IL-24).
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with recombinant Interleukin-24 (IL-24).
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My lyophilized recombinant IL-24 protein won't dissolve completely. What should I do?
A1: Issues with dissolving lyophilized IL-24 can often be resolved by optimizing the reconstitution protocol. Here are several factors to consider:
-
Choice of Solvent: It is generally recommended to reconstitute lyophilized IL-24 in sterile, high-purity water (18 MΩ-cm) or a buffered solution like sterile Phosphate-Buffered Saline (PBS).[1][2][3][4]
-
Concentration: Avoid reconstituting at a very low concentration initially. A common recommendation is to create a stock solution at a concentration of at least 100 µg/mL.[1][2][3][4] From this stock, you can make further dilutions into other aqueous solutions or experimental media.
-
Reconstitution Technique: To avoid denaturation, do not vortex or shake the protein solution vigorously. Instead, gently pipette the solvent against the side of the vial and allow it to sit for a few minutes before gently swirling or pipetting up and down to mix.
-
Carrier Proteins: For long-term storage and to prevent adsorption to storage vials, especially at low concentrations, it is advisable to add a carrier protein such as 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA).[2][5] Some commercially available IL-24 preparations are supplied with a carrier protein already in the lyophilized powder.[1][2]
Q2: After reconstitution, my IL-24 solution appears cloudy or shows precipitation over time. How can I prevent this?
A2: Precipitation of IL-24 after reconstitution is a common sign of protein aggregation. Here are some solutions:
-
Storage Conditions: Reconstituted IL-24 should be stored under appropriate conditions to maintain its solubility and activity. For short-term storage (up to one week), 2-8°C is recommended. For longer-term storage (1-3 months), it should be aliquoted to minimize freeze-thaw cycles and stored at -20°C to -70°C.[2][3][4]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing an IL-24 solution can lead to protein aggregation and a loss of activity. It is crucial to aliquot the reconstituted protein into single-use volumes before freezing.[2][3][4][5]
-
Anti-Aggregation Agents: In some purification protocols, anti-aggregation agents like Arginine-HCl are used to maintain IL-24 solubility.[6] While not always practical for experimental use, if you are producing the protein in-house, this is a critical consideration during the purification and formulation stages.
-
Purity and Formulation: The purity and the specific formulation of the recombinant protein can affect its stability. Some formulations include protectants like trehalose or mannitol to improve stability during lyophilization and after reconstitution.[5][7]
Q3: I am expressing IL-24 in E. coli and it's forming insoluble inclusion bodies. How can I improve its soluble expression?
A3: Expressing functional, soluble IL-24 in E. coli is known to be challenging due to its tendency to aggregate.[8] Here are some strategies to enhance soluble expression:
-
Fusion Tags: Utilizing a fusion tag system is a highly effective method. A dual fusion system with Maltose-Binding Protein (MBP) and Small Ubiquitin-related Modifier (SUMO), for example, has been shown to significantly increase the soluble expression of IL-24 in E. coli.[8] The fusion tag can then be cleaved off during the purification process.
-
Lower Expression Temperature: Reducing the culture temperature (e.g., to 16-18°C) after induction can slow down protein synthesis, which often promotes proper folding and reduces the formation of inclusion bodies.[6][9]
-
Expression Host: Using a different E. coli strain that is optimized for the expression of difficult proteins might also be beneficial.
Q4: Is glycosylation of IL-24 necessary for its activity? Will the E. coli-expressed, non-glycosylated protein be active?
A4: While native IL-24 is a glycoprotein, studies have shown that non-glycosylated IL-24 expressed in E. coli can still be biologically active and induce apoptosis in cancer cells.[8] However, it has also been suggested that partial N-linked glycosylation might be important for the solubility and bioavailability of IL-24.[6] If you are observing solubility issues with your bacterially expressed IL-24, this could be a contributing factor. For applications where glycosylation is deemed critical, expression in a eukaryotic system like yeast or mammalian cells (e.g., HEK293 or NS0 cells) is recommended.[1][2][10]
Quantitative Data Summary
The following table summarizes key quantitative parameters for handling and using recombinant IL-24.
| Parameter | Recommended Value/Condition | Source(s) |
| Reconstitution Concentration | 0.1-0.5 mg/mL or ≥100 µg/mL | [1][2][3][4][5] |
| Reconstitution Buffer | Sterile PBS or sterile distilled water | [2][3][5] |
| Short-Term Storage (Reconstituted) | 1 month at 2-8°C (under sterile conditions) | [2][3][4] |
| Long-Term Storage (Reconstituted) | 3 months at -20°C to -70°C (in single-use aliquots) | [2][3][4] |
| Lyophilized Protein Storage | 12 months from date of receipt at -20°C to -70°C | [2][3][4] |
| Effective Dose (ED₅₀) | 15-150 pg/mL (in BaF3 cells transfected with human IL-20Rα/IL-20Rβ) ~1.0 ng/mL (for STAT3 activation in Capan-1 cells) | [1][2][3] |
| In Vitro Assay Concentration | 50 ng/mL (HECV cell growth assay) 10-40 µg/mL (MCF-7 cytotoxicity assay) | [11][12] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Human IL-24
-
Preparation: Before opening, briefly centrifuge the vial to ensure that the lyophilized powder is at the bottom.
-
Solvent Addition: Add the recommended volume of sterile PBS (or sterile water) to achieve a concentration of 100 µg/mL. For proteins supplied without a carrier, it is recommended to use a reconstitution buffer containing at least 0.1% BSA or HSA.[2]
-
Dissolution: Gently swirl the vial or pipette the solution up and down to mix. Avoid vigorous shaking. Allow the vial to stand at room temperature for 10-15 minutes to ensure complete dissolution.
-
Aliquoting and Storage: For long-term storage, create single-use aliquots of the reconstituted protein solution. Store these aliquots at -20°C to -70°C for up to 3 months.[2][3][4] Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Cell Cytotoxicity Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed your target cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10⁴ cells/mL (180 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[12]
-
Preparation of IL-24 Dilutions: Prepare a series of dilutions of your reconstituted IL-24 stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, 20, and 40 µg/mL).[12] Include a negative control (e.g., PBS or the reconstitution buffer without IL-24).[12]
-
Cell Treatment: Add 20 µL of each IL-24 dilution or the negative control to the respective wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[12]
-
Viability Assessment: Assess cell viability using a standard method such as MTT, XTT, or crystal violet staining.
Visualizations: Signaling Pathways and Workflows
IL-24 Signaling Pathways
Interleukin-24 exerts its effects through both canonical and non-canonical signaling pathways. It binds to two distinct heterodimeric receptor complexes on the cell surface, which triggers downstream signaling cascades.[13]
Caption: Canonical and non-canonical IL-24 signaling pathways.
Experimental Workflow: Reconstitution and Bioassay
This diagram outlines the general workflow from receiving the lyophilized protein to performing an in vitro bioassay.
Caption: General workflow for IL-24 reconstitution and use.
References
- 1. IL 24 Human|Interleukin-24 Human Recombinant [novateinbio.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Recombinant Human IL-24 Protein, CF (1965-IL/CF): Novus Biologicals [novusbio.com]
- 4. bio-techne.com [bio-techne.com]
- 5. static.abclonal.com [static.abclonal.com]
- 6. Crystal structure of the labile complex of interleukin 24 (IL-24) with the extracellular domains of IL-22R1 and IL-20R2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. Soluble expression, rapid purification, and characterization of human interleukin-24 (IL-24) using a MBP-SUMO dual fusion system in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of IL-24/IL-20R2 complex formation using photocaged tyrosines and UV light - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IL-24 Protein, Human, Recombinant (His) | TargetMol [targetmol.com]
- 11. Interleukin-24 (IL-24) Expression and Biological Impact on HECV Endothelial Cells | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 12. Expression, purification, and cytotoxic evaluation of IL24-BR2 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interleukin-24 and its receptors - PMC [pmc.ncbi.nlm.nih.gov]
FL77-24 Technical Support Center
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to facilitate successful experimentation.
Product Information: this compound is a potent, selective, and allosteric inhibitor of MEK1 and MEK2. As a non-ATP-competitive inhibitor, it binds to a specific pocket on the MEK kinases, locking them in an inactive state.[1][2] This prevents the phosphorylation and subsequent activation of their only known substrates, ERK1 and ERK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[3][4] Dysregulation of this pathway is a critical driver in many human cancers, making this compound a valuable tool for cancer research.[5][6][7][8]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a highly selective, allosteric inhibitor of MEK1 and MEK2.[2] It binds to a pocket adjacent to the ATP-binding site, preventing the conformational changes required for MEK activation and subsequent phosphorylation of ERK1/2.[1] This effectively blocks downstream signaling in the MAPK pathway.[1][4]
Q2: In which cancer types or cell lines is this compound expected to be most effective? A2: this compound is most effective in cancer cells with activating mutations in the upstream components of the MAPK pathway, such as BRAF (e.g., V600E) or RAS (e.g., KRAS, NRAS) mutations.[6][7][9] These mutations lead to a dependency, or "addiction," to the MAPK pathway for proliferation and survival.[5][10] Efficacy can be lower in cell lines without these mutations or in those that have developed resistance.[7][11]
Q3: How should I determine the optimal concentration of this compound for my experiments? A3: The optimal concentration is cell-line dependent and should be determined empirically. We recommend performing a dose-response curve starting from 0.1 nM to 10 µM. The two key assays to determine the effective concentration are a cell viability assay (e.g., MTT or CellTiter-Glo) to establish the IC50 for growth inhibition and a Western blot for phosphorylated ERK (p-ERK) to determine the concentration required for target engagement (pharmacodynamic IC50).[3][11][12][13]
Q4: What are the known mechanisms of resistance to MEK inhibitors like this compound? A4: Acquired resistance is a significant challenge and can arise from multiple mechanisms.[9][14] Common mechanisms include mutations in the allosteric binding pocket of MEK itself, amplification of upstream activators like BRAF or KRAS, or activation of parallel bypass signaling pathways, such as the PI3K/AKT pathway.[2][5][10][14][15]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
Issue 1: I see potent activity in my biochemical (cell-free) assay, but weak or no inhibition of p-ERK in my cell-based assay.
-
Possible Cause 1: Poor Cell Permeability.
-
Solution: While this compound is designed for high permeability, this can be cell-line dependent. Confirm your results using a positive control MEK inhibitor known to be effective in your cell model, such as Trametinib.[11]
-
-
Possible Cause 2: Compound Degradation.
-
Solution: Ensure this compound stock solutions are stored correctly at -80°C in small, single-use aliquots to avoid freeze-thaw cycles. Prepare fresh working dilutions in media for each experiment.[11]
-
-
Possible Cause 3: High Protein Binding.
-
Solution: If using high-serum media (e.g., >10% FBS), this compound may bind to serum proteins, reducing its effective concentration. Try reducing the serum percentage during the treatment period or increasing the concentration of this compound.
-
Issue 2: The inhibitory effect of this compound on cell viability varies significantly between different cell lines of the same cancer type.
-
Possible Cause 1: Different Driver Mutations.
-
Possible Cause 2: Activation of Bypass Pathways.
-
Possible Cause 3: Drug Efflux Pumps.
-
Solution: Overexpression of multidrug resistance transporters like P-glycoprotein (MDR1) can pump the compound out of the cell. Verify the expression of such transporters in your cell lines.
-
Issue 3: I observe a rebound in ERK phosphorylation a few hours after treatment with this compound.
-
Possible Cause: Feedback Loop Reactivation.
-
Solution: Inhibition of the MEK/ERK pathway can relieve a negative feedback loop, leading to increased signaling from upstream components like RAF.[2] This is more common in RAS-mutant cells.[2] Consider using a shorter treatment timepoint for your endpoint analysis (e.g., 1-4 hours) or combining this compound with a RAF inhibitor to achieve more durable pathway suppression.[16]
-
Issue 4: At high concentrations, I see a sharp drop in cell viability that does not fit a standard sigmoidal curve.
-
Possible Cause 1: Off-Target Toxicity.
-
Solution: At concentrations significantly above the pharmacodynamic IC50, this compound may inhibit other kinases or cellular processes, leading to non-specific toxicity.[17][18][19] It is crucial to correlate viability data with on-target p-ERK inhibition. The effective dose window is where p-ERK is inhibited without causing off-target effects. Some older MEK inhibitors have been shown to interfere with calcium homeostasis or mitochondrial respiration.[17][18]
-
-
Possible Cause 2: Compound Precipitation.
-
Solution: this compound may have limited solubility in cell culture media at high concentrations. Visually inspect the wells under a microscope for any precipitate. Determine the solubility limit of this compound in your specific media before conducting experiments.[11]
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
This table summarizes the mean inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines with known driver mutations. Data was generated using a 72-hour cell viability assay.
| Cell Line | Cancer Type | MAPK Pathway Mutation | This compound IC50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 1.5 |
| Colo205 | Colorectal Cancer | BRAF V600E | 3.2 |
| HCT-116 | Colorectal Cancer | KRAS G13D | 8.7 |
| HT-29 | Colorectal Cancer | BRAF V600E | 2.5 |
| MDA-MB-231 | Breast Cancer | KRAS G13D | 15.4 |
| MCF-7 | Breast Cancer | Wild-Type | > 1000 |
Data are representative and based on typical values for selective MEK inhibitors against these cell lines.[20][21][22][23]
Table 2: Pharmacodynamic Effect of this compound on p-ERK Levels
This table shows the quantification of p-ERK levels relative to total ERK in A375 cells after 2 hours of treatment with this compound. Data was obtained from Western blot analysis.
| This compound Conc. (nM) | p-ERK / Total ERK Ratio (Normalized) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0% |
| 0.1 | 0.85 | 15% |
| 1.0 | 0.45 | 55% |
| 10 | 0.12 | 88% |
| 100 | < 0.05 | > 95% |
Data are illustrative of a typical dose-dependent inhibition of the target.[3][24]
Signaling Pathways and Workflows
Caption: MAPK signaling pathway showing this compound inhibition of MEK1/2.
Caption: General experimental workflow for evaluating this compound.
Caption: Troubleshooting flowchart for inconsistent p-ERK inhibition.
Experimental Protocols
Protocol 1: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol describes the assessment of this compound's on-target effect by measuring p-ERK1/2 levels in adherent cells.[3][25]
Materials:
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
PVDF membrane and ECL substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 80-90% confluency on the day of treatment.[26]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Aspirate old media and treat cells for the desired time (e.g., 2 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Place plates on ice, aspirate media, and wash cells once with ice-cold PBS.[3] Add 100-150 µL of ice-cold lysis buffer to each well.[25]
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.[25]
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[25]
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA assay.[25]
-
Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[3]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the anti-p-ERK1/2 primary antibody (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
Wash 3x with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[27]
-
Re-probing: To ensure equal protein loading, strip the membrane and re-probe for total ERK and/or a loading control like β-actin.[3]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.[25][27]
Protocol 2: Cell Viability MTT Assay
This protocol is for determining the IC50 value of this compound by assessing metabolic activity.[12][13]
Materials:
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.[12][27]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the wells. Include a vehicle control.[12]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.[13]
-
Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Subtract background absorbance. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
References
- 1. news-medical.net [news-medical.net]
- 2. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ERK inhibition overcomes acquired resistance to MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progress in the Research of MEK Inhibitors [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. The clinical development of MEK inhibitors [cancer.fr]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Durable Suppression of Acquired MEK Inhibitor Resistance in Cancer by Sequestering MEK from ERK and Promoting Anti-Tumor T-cell Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. 2.3 Western blot analysis [bio-protocol.org]
- 27. benchchem.com [benchchem.com]
Increasing the signal-to-noise ratio in FL77-24 assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with FL77-24 fluorescence lifetime assays. Our goal is to help you improve your signal-to-noise ratio and obtain high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a low signal-to-noise ratio (SNR) in my this compound assay?
A low signal-to-noise ratio can stem from several factors, including high background fluorescence, low signal intensity, or excessive photobleaching. High background can be caused by non-specific binding of antibodies, autofluorescence from cells or media components, or impurities in your reagents.[1][2][3] A low signal may result from suboptimal antibody concentrations, incorrect instrument settings, or issues with the fluorophore itself.[4] Photobleaching, the light-induced degradation of your fluorophore, can also significantly reduce your signal.[5][6][7]
Q2: How can I reduce background fluorescence in my assay?
To minimize background fluorescence, consider the following strategies:
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the concentration that provides the best signal with the lowest background.[4]
-
Washing Steps: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[1][2] Including a mild detergent like Tween-20 in your wash buffer can also help.[2]
-
Blocking: Use an appropriate blocking buffer to minimize non-specific antibody binding.[1]
-
Use Phenol Red-Free Medium: If working with cell-based assays, switch to a phenol red-free medium, as phenol red is a known source of background fluorescence.[8]
-
Check for Autofluorescence: Run a control sample with unstained cells to assess the level of natural autofluorescence.[4][8] If autofluorescence is high, consider using fluorophores with emission spectra in the red or far-red region to avoid the typical blue-green autofluorescence of cells.[4]
-
Use High-Quality Reagents: Ensure all your buffers and reagents are fresh and free of fluorescent contaminants.
Q3: My signal is very weak. What are the first things I should check?
If you are experiencing a weak signal, start by troubleshooting these common issues:
-
Instrument Settings: Verify that the excitation and emission wavelengths on your instrument are correctly set for your specific fluorophore.
-
Antibody Concentrations: Your primary or secondary antibody concentrations may be too low. Perform a titration to determine the optimal concentration.[4]
-
Fluorophore Stability: Ensure your fluorophore has not degraded due to improper storage or excessive exposure to light. Choose photostable dyes like Alexa Fluor or DyLight Fluors for better performance.[6][9]
-
Sample Preparation: Confirm that your sample fixation and permeabilization (if required for intracellular targets) protocols are adequate.[1]
Q4: What is photobleaching and how can I prevent it?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of fluorescence.[7] To minimize photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides a detectable signal.[5][7][10] Neutral density filters can be used to reduce intensity without changing the wavelength.[5][6]
-
Minimize Exposure Time: Limit the sample's exposure to the excitation light.[5][6][7]
-
Use Antifade Reagents: Mount your samples in a medium containing an antifade reagent to protect the fluorophore from photobleaching.[5][6][9]
-
Choose Photostable Fluorophores: Some fluorophores are inherently more resistant to photobleaching than others.[5][6][9]
Troubleshooting Guides
Problem: High Background Fluorescence
High background fluorescence can obscure your signal and significantly reduce the sensitivity of your assay. Follow this guide to diagnose and resolve the issue.
Troubleshooting Workflow for High Background
Caption: Workflow to troubleshoot high background fluorescence.
| Potential Cause | Recommended Action | Expected Outcome |
| Autofluorescence | Run a control sample without any fluorescent labels to measure the intrinsic fluorescence of the cells and medium.[8] | Determine the contribution of autofluorescence to the total background signal. |
| Non-specific Antibody Binding | Increase the concentration and/or incubation time of the blocking buffer. Perform a control with only the secondary antibody.[1][2] | Reduction in background signal in the absence of the primary antibody. |
| Excess Antibody | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.[4] | A clear decrease in background with minimal impact on the specific signal. |
| Inadequate Washing | Increase the number of wash steps (e.g., from 3 to 5) and the duration of each wash.[1] | Removal of unbound antibodies, leading to a lower background. |
| Media Components | If using cell-based assays, switch to a phenol red-free medium or an optically clear buffered saline solution for imaging.[3][8] | Elimination of background fluorescence originating from the culture medium. |
Problem: Low Fluorescence Signal
A weak fluorescence signal can make it difficult to distinguish your target from the background noise. Use this guide to boost your signal intensity.
Troubleshooting Workflow for Low Signal
Caption: Workflow for troubleshooting a low fluorescence signal.
| Potential Cause | Recommended Action | Expected Outcome |
| Incorrect Instrument Settings | Confirm that the excitation and emission wavelengths are set to the optimal values for your fluorophore. | A significant increase in signal intensity when the correct settings are used. |
| Suboptimal Antibody Concentration | Perform a titration of your primary and secondary antibodies to determine the concentration that yields the strongest signal.[4] | Identification of an antibody concentration that maximizes the signal. |
| Photobleaching | Reduce the intensity and duration of light exposure. Use a mounting medium with an antifade reagent.[5][6][7] | A more stable signal over time during imaging. |
| Inefficient Labeling | Optimize the incubation time and temperature for your antibody staining steps.[1] | Increased binding of the antibodies to the target, resulting in a stronger signal. |
| Poor Fluorophore Choice | Select a fluorophore with a high quantum yield and extinction coefficient.[11] | A brighter signal under the same experimental conditions. |
Experimental Protocols
Protocol 1: Antibody Titration to Optimize Signal-to-Noise Ratio
Objective: To determine the optimal concentrations of primary and secondary antibodies that maximize the specific signal while minimizing background fluorescence.
Methodology:
-
Prepare a series of dilutions for your primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000, 1:2000) in your antibody dilution buffer.
-
Prepare a series of dilutions for your secondary antibody (e.g., 1:200, 1:500, 1:1000, 1:2000) in the same buffer.
-
Prepare your samples (e.g., cells on coverslips) according to your standard fixation and permeabilization protocol.
-
Set up a matrix of experiments to test different combinations of primary and secondary antibody dilutions. Include the following controls:
-
No Primary Antibody Control: Use your highest concentration of secondary antibody with no primary antibody to assess non-specific binding of the secondary antibody.
-
Unstained Control: A sample with no antibodies to measure autofluorescence.
-
-
Incubate the samples with the primary antibody dilutions for the recommended time (e.g., 1 hour at room temperature or overnight at 4°C).
-
Wash the samples three times with wash buffer.
-
Incubate the samples with the secondary antibody dilutions for 1 hour at room temperature, protected from light.
-
Wash the samples three times with wash buffer, protected from light.
-
Mount the samples and acquire images using consistent instrument settings for all samples.
-
Analyze the images to determine the signal intensity in your region of interest and the background intensity. Calculate the signal-to-noise ratio for each condition.
-
Select the antibody concentrations that provide the highest signal-to-noise ratio.
Protocol 2: Determining Optimal Excitation and Emission Wavelengths
Objective: To empirically determine the optimal excitation and emission wavelengths for your fluorophore in your experimental setup.
Methodology:
-
Prepare a sample with a known high concentration of your fluorophore.
-
Excitation Scan:
-
Set the emission monochromator to the expected emission maximum of your fluorophore.
-
Scan a range of excitation wavelengths around the expected maximum (e.g., +/- 50 nm).
-
Record the fluorescence intensity at each excitation wavelength. The wavelength that gives the highest intensity is your optimal excitation wavelength.
-
-
Emission Scan:
-
Set the excitation monochromator to the optimal excitation wavelength determined in the previous step.
-
Scan a range of emission wavelengths around the expected maximum.
-
Record the fluorescence intensity at each emission wavelength. The wavelength with the highest intensity is your optimal emission wavelength.
-
-
Use these empirically determined optimal wavelengths for all subsequent experiments.
Signaling Pathway and Workflow Diagrams
Illustrative Signaling Pathway for a Kinase Assay
Caption: A generalized signaling pathway for a FRET-based kinase assay.
References
- 1. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 6. news-medical.net [news-medical.net]
- 7. azolifesciences.com [azolifesciences.com]
- 8. Which factors can influence my FLIM measurements? - lambertinstruments.com [lambertinstruments.com]
- 9. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 10. coolled.com [coolled.com]
- 11. How do I optimize FRET? | AAT Bioquest [aatbio.com]
Technical Support Center: Interleukin-24 (IL-24) Experimental Controls and Best Practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Interleukin-24 (IL-24), also known as Melanoma Differentiation-Associated gene 7 (MDA-7). Given the initial user query for "FL77-24," it is presumed this was a typographical error, and the content herein focuses on the well-documented cytokine, IL-24.
Frequently Asked Questions (FAQs)
Q1: What is Interleukin-24 (IL-24) and what are its primary functions?
A1: Interleukin-24 (IL-24) is a unique cytokine belonging to the IL-10 family. It plays a pleiotropic role in the immune system and has garnered significant interest for its potent anti-cancer properties.[1][2][3] IL-24 can selectively induce apoptosis (programmed cell death) in a wide range of cancer cells while having no toxic effects on normal, healthy cells.[1][4] Beyond its anti-tumor activity, IL-24 is involved in immune regulation, wound healing, and inflammation.[5]
Q2: How does IL-24 signal to induce its effects?
A2: IL-24 utilizes both canonical (receptor-dependent) and non-canonical (receptor-independent) signaling pathways.
-
Canonical Signaling: IL-24 binds to two distinct heterodimeric cell surface receptor complexes: IL-20R1/IL-20R2 and IL-22R1/IL-20R2.[6][7] This binding typically activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, primarily involving STAT1 and STAT3, which is crucial for its roles in inflammation and immune modulation.[5][6][7]
-
Non-Canonical Signaling: In cancer cells, IL-24 often induces apoptosis through JAK/STAT-independent mechanisms.[1][5] These pathways can be initiated by interactions with intracellular proteins such as Sigma 1 Receptor (Sig1R) in the endoplasmic reticulum, Grim19 in the mitochondria, and Protein Kinase R (PKR) in the cytosol.[5] These interactions can lead to ER stress, activation of p38 MAPK, and PKA pathways, ultimately culminating in apoptosis.[1][5]
Q3: What are appropriate positive and negative controls for an IL-24 experiment?
A3: Proper controls are critical for interpreting your results. The choice of control will depend on the specific experiment.
| Control Type | Recommendation | Purpose |
| Negative Control (Treatment) | Untreated cells; Cells treated with vehicle (e.g., PBS, BSA solution); Cells transfected/infected with an empty vector (e.g., Ad.vector). | To establish a baseline and ensure that the observed effects are due to IL-24 and not the delivery method or solvent. |
| Positive Control (Cell Line) | Cancer cell lines known to be sensitive to IL-24-induced apoptosis (e.g., prostate, breast, glioblastoma cell lines like U87).[8][9] | To confirm the bioactivity of the recombinant IL-24 or the expression system and to validate the experimental setup. |
| Negative Control (Cell Line) | Normal, non-malignant cells corresponding to the cancer cell type (e.g., normal prostate epithelial cells).[1][4] Cancer cell lines lacking a complete IL-24 receptor complex (e.g., A549) can serve as negative controls for receptor-dependent effects.[10] | To demonstrate the cancer-specific killing effect of IL-24 and to differentiate between receptor-dependent and independent signaling. |
| Positive Control (Signaling) | A known activator of a specific pathway being studied (e.g., another cytokine that activates JAK/STAT) or a positive control lysate for a specific phosphorylated protein. | To confirm that the downstream signaling components being measured (e.g., by Western blot) are detectable and the assay is working correctly. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of IL-24 and a general workflow for investigating its effects on cancer cells.
Troubleshooting Guides
Section 1: Recombinant IL-24 and Expression Systems
Q: My recombinant IL-24 shows low or no bioactivity. What could be the issue?
A: This is a common issue that can stem from several factors.
-
Protein Folding and Stability: Recombinant IL-24 produced in bacterial systems (e.g., E. coli) may lack proper post-translational modifications like glycosylation, which can be important for its activity.[11] Ensure the protein is correctly refolded. Avoid repeated freeze-thaw cycles, which can denature the protein.[12] Aliquot the protein upon receipt and store at -80°C.
-
Purity and Endotoxin Levels: Ensure you are using a high-purity recombinant protein with low endotoxin levels, as contaminants can interfere with cellular assays.
-
Conflicting Reports: Be aware that the literature contains conflicting reports on the efficacy of different forms of recombinant IL-24 in inducing apoptosis, with adenoviral delivery systems often showing more robust effects.[13][14] The choice of expression system (mammalian vs. bacterial) can significantly impact the protein's function.[15]
-
Cell Line Responsiveness: Confirm that your target cell line expresses the necessary IL-24 receptors (IL-20R1/R2, IL-22R1/R2) if you are studying receptor-dependent effects. Use a cell line known to be responsive as a positive control.
Q: I am using an adenoviral vector to express IL-24 (Ad-IL-24) but see high toxicity in my negative control cells.
A: High toxicity in control cells (infected with an empty Ad.vector) is often related to the multiplicity of infection (MOI).
-
Optimize MOI: High MOIs can cause viral-induced cytotoxicity irrespective of the transgene. Perform a dose-response experiment to find the optimal MOI that provides efficient gene expression without causing significant toxicity in your control group. For example, studies on U87 glioblastoma cells have used MOIs ranging from 3 to 10.[8]
-
Check Viral Titer: Ensure the viral titer of your stocks is accurate. An inaccurate titer can lead to using a much higher MOI than intended.
-
Use a Proper Control: Always compare Ad-IL-24-treated cells to cells treated with an empty adenovirus control at the same MOI, not to untreated cells, to properly attribute effects to IL-24 expression.
Section 2: Western Blotting
Q: I can't detect phosphorylated STAT3 (p-STAT3) after IL-24 stimulation.
A: Failure to detect target phosphorylation can be due to several reasons.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Stimulation Time | The kinetics of STAT3 phosphorylation can be rapid and transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak response time. |
| Cell Line Lacks Receptors | Confirm that your cell line expresses functional IL-24 receptors. Some cell lines, like A549, may have an incomplete receptor set and not respond to IL-24.[10] Run a positive control cell line in parallel. |
| Inactive Recombinant IL-24 | Test the activity of your IL-24 stock in a bioassay (see Section 1). |
| Technical Issues | Ensure you are using phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins. Use a positive control lysate (e.g., from cells treated with a known STAT3 activator like IL-6) to validate your p-STAT3 antibody. |
Q: I am seeing multiple non-specific bands when blotting for IL-24.
A: Non-specific bands are a common Western blot issue.
| Possible Cause | Troubleshooting Suggestion |
| Antibody Specificity | Run a negative control lysate from cells that do not express IL-24 to check for antibody cross-reactivity. |
| High Antibody Concentration | Titrate your primary antibody to determine the optimal concentration that maximizes specific signal while minimizing non-specific bands.[16][17] |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of milk, or vice-versa), as some antibodies perform better with a specific blocker.[16] |
| Protein Glycosylation | Secreted IL-24 is a glycoprotein, which can cause it to run at a higher molecular weight than predicted (e.g., 26-35 kDa vs. a predicted 19.5 kDa).[11] This can sometimes appear as a smear or multiple bands. Consider treating your lysate with a deglycosylating enzyme like PNGase F to see if the bands collapse into a single, lower molecular weight band. |
Section 3: Apoptosis and Cell Viability Assays
Q: My Annexin V/PI flow cytometry assay shows high background apoptosis/necrosis in my negative control group.
A: High background cell death can obscure the specific effects of IL-24.
-
Cell Handling: Handle cells gently during harvesting and staining. Excessive centrifugation speeds or harsh vortexing can damage cell membranes, leading to false positives for both Annexin V and PI.
-
Culture Health: Ensure cells are healthy and not overly confluent before starting the experiment. Stressed or senescent cells are more prone to spontaneous apoptosis.
-
Gating Strategy: Set your gates carefully. Use unstained and single-stained controls (e.g., cells treated with an inducer of apoptosis for a positive Annexin V gate) to accurately define the boundaries for live, early apoptotic, late apoptotic, and necrotic populations.[18] A common strategy is to first gate on the main cell population using FSC vs. SSC plots to exclude debris.[19]
-
Vector Toxicity: If using a viral vector, high MOIs can cause non-specific cell death. Titrate your vector to find a non-toxic concentration (see Section 1).
Q: My MTT or other viability assay results don't correlate with my apoptosis data.
A: Discrepancies can arise because these assays measure different cellular processes.
-
Metabolic Activity vs. Membrane Integrity: MTT assays measure metabolic activity, which may decrease before the cell membrane is compromised (the hallmark of late apoptosis/necrosis detected by PI). A decrease in proliferation can also lead to a lower MTT signal without a corresponding increase in apoptosis.
-
Timing: The timing of analysis is crucial. A decrease in metabolic activity might be detectable before significant numbers of cells become Annexin V positive. Consider performing a time-course experiment for both assays to understand the sequence of events.
-
Complementary Assays: It is best practice to use multiple, complementary assays to confirm apoptosis. For example, pair a viability assay with flow cytometry and a Western blot for cleaved caspase-3 or cleaved PARP, which are specific markers of apoptosis.[8]
Experimental Protocols and Quantitative Data
Table 1: Example Parameters for IL-24 Treatment of Cancer Cells in vitro
| Parameter | Adenovirus (Ad-IL-24) | Recombinant Protein (rhIL-24) | Expected Outcome (Example) |
| Cell Line | U87 Glioblastoma[8] | Human Prostate Cancer (DU145)[9] | - |
| Vehicle/Control | Empty Adenovirus (Ad.vector)[9] | PBS with 0.1% BSA[11] | No significant change in viability or apoptosis compared to untreated cells. |
| Concentration | MOI of 3, 5, or 10[8] | 50 - 200 ng/mL | - |
| Incubation Time | 48 hours[8][9] | 48 - 72 hours | - |
| Viability Assay (MTT) | Dose-dependent decrease in cell viability. | Dose-dependent decrease in cell viability. | ~40-60% reduction in viability at MOI 10 after 48h in U87 cells.[8] |
| Apoptosis (Annexin V) | Dose-dependent increase in Annexin V positive cells. | Increase in Annexin V positive cells. | Increase from baseline (~5%) to >30% apoptotic cells.[9][20] |
| Western Blot Marker | Increased Cleaved Caspase-3[8][21] | Increased Cleaved PARP | 2-3 fold increase in cleaved caspase-3 band intensity. |
Protocol 1: Induction of Apoptosis using Adenovirus-IL-24
This protocol is adapted from studies on glioblastoma and prostate cancer cell lines.[8][9]
-
Cell Seeding: Seed cancer cells (e.g., U87) in 6-well plates or 24-well plates at a density that will result in 60-70% confluency at the time of infection.
-
Infection: On the following day, replace the medium with a low-serum medium (e.g., 2% FBS). Add Ad-IL-24 at the desired MOI (e.g., 5 or 10). As a negative control, infect a parallel set of wells with an empty Ad.vector at the same MOI.
-
Incubation: Incubate the cells for 1-4 hours to allow for viral entry.
-
Medium Change: After the incubation, remove the virus-containing medium and replace it with fresh complete culture medium.
-
Assay: Incubate for an additional 48 hours. After this period, harvest the cells for downstream analysis (e.g., Flow Cytometry for Annexin V/PI or Western Blot for cleaved caspase-3).
Protocol 2: Co-Immunoprecipitation (Co-IP) to Identify IL-24 Interacting Partners
This is a general protocol to identify cytosolic or membrane-associated partners of IL-24, such as Sig1R.
-
Cell Lysis: Lyse cells overexpressing IL-24 (or control cells) with a gentle, non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer containing 1% Triton X-100 or NP-40) supplemented with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add an anti-IL-24 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation. A control IP with an isotype-matched IgG antibody should be run in parallel.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluates by Western blot using an antibody against a suspected interacting partner (e.g., anti-Sig1R). The "bait" protein (IL-24) should be detected in the IL-24 IP lane but not the IgG control lane. The "prey" protein (e.g., Sig1R) should also be present in the IL-24 IP lane if an interaction occurs.
References
- 1. Mechanism of Action and Applications of Interleukin 24 in Immunotherapy [mdpi.com]
- 2. MDA-7/IL-24: Multifunctional Cancer Killing Cytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action and Applications of Interleukin 24 in Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicworks.cuny.edu [academicworks.cuny.edu]
- 5. mdpi.com [mdpi.com]
- 6. Human IL-24 Recombinant Protein (200-35-20UG) [thermofisher.com]
- 7. Interleukin-24 and its receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interleukin-24-mediated antitumor effects against human glioblastoma via upregulation of P38 MAPK and endogenous TRAIL-induced apoptosis and LC3-II activation-dependent autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interleukin 24 Promotes Mitochondrial Dysfunction, Glucose Regulation, and Apoptosis by Inactivating Glycogen Synthase Kinase 3 Beta in Human Prostate Cancer Cells [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. rndsystems.com [rndsystems.com]
- 12. cusabio.com [cusabio.com]
- 13. Recombinant Interleukin-24 Lacks Apoptosis-Inducing Properties in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recombinant Interleukin-24 Lacks Apoptosis-Inducing Properties in Melanoma Cells | PLOS One [journals.plos.org]
- 15. Enhancement of recombinant human IL-24 (rhIL-24) protein production from site-specific integrated engineered CHO cells by sodium butyrate treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. neobiotechnologies.com [neobiotechnologies.com]
- 18. mdpi.com [mdpi.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. researchgate.net [researchgate.net]
- 21. IL-24 improves efficacy of CAR-T cell therapy by targeting stemness of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of FL77-24 and its Parent Compound FL118 in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel anti-cancer compound FL77-24 and its parent analog, FL118. This analysis is based on experimental data from peer-reviewed research, offering insights into their relative potency and mechanisms of action.
This compound, a derivative of the camptothecin analog FL118, has demonstrated significant potential as an anti-tumor agent. Developed from the FL118 platform, this compound exhibits enhanced cytotoxic effects in various cancer cell lines. This guide will delve into a side-by-side comparison of these two compounds, presenting quantitative data on their efficacy, detailing the experimental methods used for their evaluation, and visualizing the key signaling pathways involved in their mechanism of action.
Data Presentation: A Quantitative Look at Efficacy
The anti-proliferative activity of this compound and FL118 was evaluated across a panel of five human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. The data is extracted from the study "Structure-Activity Relationship of FL118 Platform Position 7 Versus Position 9-Derived Compounds and Their Mechanism of Action and Antitumor Activity" published in the Journal of Medicinal Chemistry in 2023.[1]
| Cell Line | Cancer Type | This compound IC50 (nM) | FL118 IC50 (nM) |
| HCT116 | Colorectal Cancer | 99.4 | 23.5 ± 2.8 |
| HepG2 | Liver Cancer | 118 | Not specified in the provided context |
| MCF-7 | Breast Cancer | <6.4 | Not specified in the provided context |
| A549 | Lung Cancer | 28.5 | Not specified in the provided context |
| HeLa | Cervical Cancer | <6.4 | Not specified in the provided context |
Note: Some IC50 values for FL118 were not available in the provided search results. The IC50 values for this compound were presented with more specific figures in the available data.
Experimental Protocols: Methodologies for Key Experiments
The following are representative protocols for the key experiments used to characterize the activity of this compound and FL118.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or FL118 for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.[2][3][4][5]
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[2]
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.[3][5]
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Cell Lysis: Cells treated with this compound or FL118 are harvested and lysed to extract total protein.[6]
-
Protein Quantification: The concentration of protein in each lysate is determined to ensure equal loading.
-
Gel Electrophoresis: Protein samples are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[6]
-
Immunoblotting: The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., Survivin, XIAP, cIAP2, Mcl-1), followed by incubation with secondary antibodies conjugated to a detectable marker.
-
Detection and Analysis: The protein bands are visualized and quantified to determine the effect of the compounds on the expression of these proteins.
Mandatory Visualizations: Signaling Pathways and Workflows
Signaling Pathway of FL118 and its Analogs
FL118 and its derivatives, including this compound, are believed to exert their anti-cancer effects through a mechanism that involves the DEAD-box RNA helicase DDX5 (p68).[7][8] This pathway is distinct from traditional camptothecin analogs, which primarily target Topoisomerase I. The downregulation of anti-apoptotic proteins is a key feature of this mechanism.
Caption: Proposed signaling pathway for FL118 and its analogs.
Experimental Workflow for Comparative Analysis
The following diagram illustrates the general workflow for the comparative analysis of this compound and FL118.
Caption: General experimental workflow for the in vitro comparison.
References
- 1. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. Role of the DEAD-box RNA helicase DDX5 (p68) in cancer DNA repair, immune suppression, cancer metabolic control, virus infection promotion, and human microbiome (microbiota) negative influence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
Information regarding "FL77-24" is not publicly available.
Initial searches for "FL77-24" in scientific and public databases have not yielded any relevant information regarding a molecule, product, or experimental subject in a research or drug development context.
The search results primarily identified unrelated items, including:
-
An incandescent light bulb with the model number FL-24V77.
-
A summary of a college basketball game.
-
An organic fertilizer product designated as FL77.
-
Information pertaining to American Airlines Flight 77.
Consequently, it is not possible to provide a comparison guide on the reproducibility of experimental results for "this compound" as requested. The core requirements of data presentation, experimental protocols, and visualization of signaling pathways cannot be fulfilled without publicly accessible data.
It is possible that "this compound" is an internal or proprietary designation not available in the public domain. Should further identifying information or alternative nomenclature be available, a renewed search may be possible. Without additional details, the creation of the requested scientific comparison guide cannot proceed.
Unraveling the Anti-Cancer Mechanisms of FL77-24: A Comparative Analysis
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This publication provides a detailed cross-validation of the mechanism of action of the investigational compound FL77-24, understood to be Interleukin-24 (IL-24), a promising anti-cancer agent. In this guide, we objectively compare its performance with established cancer therapies, including Doxorubicin, Cisplatin, Paclitaxel, and Chimeric Antigen Receptor (CAR) T-cell therapy. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.
Executive Summary
Interleukin-24 (IL-24) is a unique member of the IL-10 family of cytokines that exhibits pleiotropic anti-tumor activities. Unlike conventional chemotherapies that often have significant off-target effects, IL-24 selectively induces apoptosis in cancer cells while leaving normal cells unharmed. Its multifaceted mechanism of action, which includes induction of endoplasmic reticulum (ER) stress, inhibition of angiogenesis, and modulation of the immune system, positions it as a compelling candidate for novel cancer therapeutics. This guide delves into the signaling pathways of IL-24 and contrasts them with those of standard-of-care agents to provide a clear perspective on its distinct and potentially synergistic properties.
Comparison of Mechanisms of Action
The following table summarizes the core mechanisms of action of IL-24 and selected alternative cancer therapies.
| Therapeutic Agent | Primary Mechanism of Action | Key Molecular Targets |
| Interleukin-24 (this compound) | Induces cancer-specific apoptosis through multiple pathways, including ER stress and activation of p38 MAPK. Also exhibits anti-angiogenic and immunomodulatory effects. | IL-20R1/IL-20R2, IL-22R1/IL-20R2 receptors, Sigma 1 Receptor (in ER), STAT3, p38 MAPK, JNK. |
| Doxorubicin | DNA intercalation, inhibition of topoisomerase II, and generation of reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest.[1][2][][4][5] | DNA, Topoisomerase II.[1][2][] |
| Cisplatin | Forms platinum-DNA adducts, leading to DNA damage, inhibition of DNA synthesis and replication, and induction of apoptosis.[6][7][8][9][10] | DNA (primarily N7 of purine bases).[6][10] |
| Paclitaxel | Promotes microtubule assembly and stabilization, preventing their depolymerization. This leads to cell cycle arrest in the G2/M phase and induction of apoptosis.[11][][13] | β-tubulin subunit of microtubules.[11] |
| CAR T-Cell Therapy | Genetically engineered T-cells express chimeric antigen receptors that recognize and bind to specific antigens on tumor cells, leading to targeted cell killing.[14][15][16][17] | Tumor-associated antigens (e.g., CD19).[15] |
Quantitative Performance Data
The following table presents a summary of quantitative data, including IC50 values, for the compared therapeutic agents across various cancer cell lines. It is important to note that the cytotoxic effects of IL-24 are often context-dependent and may not always be accurately represented by a simple IC50 value, as its mechanisms extend beyond direct cytotoxicity.
| Therapeutic Agent | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
| rhIL-24 | MCF-7 (Breast Cancer, wild-type) | MTT | 0.17 | [18] |
| rhIL-24 | MCF-7/ADM (Breast Cancer, Adriamycin-resistant) | MTT | 14.6 | [18] |
| IL24-BR2 | MCF-7 (Breast Cancer) | MTT | ~2 | [19] |
| Doxorubicin | MCF-7 (Breast Cancer) | SRB | 8.306 | [20] |
| Doxorubicin | MDA-MB-231 (Breast Cancer) | SRB | 6.602 | [20] |
| Doxorubicin | HeLa (Cervical Cancer) | MTT | 2.9 | [21] |
| Cisplatin | A549 (Lung Cancer) | MTT | 9 | [22] |
| Cisplatin | H1299 (Lung Cancer) | MTT | 27 | [22] |
| Cisplatin | BEAS-2B (Normal Lung) | MTT | 3.5 | [22] |
| Paclitaxel | Human Endothelial Cells | - | 0.0001 | [23] |
| Paclitaxel | SK-BR-3 (Breast Cancer, HER2+) | MTS | Not specified | [24] |
| Paclitaxel | MDA-MB-231 (Breast Cancer, triple negative) | MTS | Not specified | [24] |
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways involved in the mechanism of action of IL-24 and the alternative therapies.
Caption: IL-24 Signaling Pathways.
Caption: Conventional Chemotherapy Mechanisms.
Caption: CAR T-Cell Mechanism of Action.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Cell Viability Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of the therapeutic agent in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the therapeutic agent. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration.[25][26][27][28]
Caption: MTT Assay Workflow.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the therapeutic agent for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Caption: Annexin V/PI Apoptosis Assay Workflow.
DNA Fragmentation Analysis (TUNEL Assay)
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with fluorescently labeled dUTPs.
Protocol:
-
Sample Preparation: Fix cells or tissue sections with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Permeabilize the samples with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice. For tissue sections, a proteinase K treatment may be required.
-
Equilibration: Incubate the sample with Equilibration Buffer for 10 minutes.
-
TdT Labeling: Prepare the TdT reaction mix (TdT enzyme, labeled dUTPs, and reaction buffer). Add the reaction mix to the samples and incubate for 60 minutes at 37°C in a humidified chamber.
-
Washing: Wash the samples with PBS to remove unincorporated nucleotides.
-
Detection: If using an indirect detection method, incubate with a fluorescently labeled antibody or streptavidin conjugate.
-
Counterstaining (Optional): Counterstain the nuclei with DAPI or Hoechst.
-
Visualization: Visualize the samples using fluorescence microscopy. Apoptotic nuclei will exhibit bright fluorescence.[33][34][35][36][37]
Caption: TUNEL Assay Workflow.
Conclusion
Interleukin-24 (this compound) presents a distinct and promising anti-cancer profile. Its ability to selectively induce apoptosis in tumor cells through multiple, redundant signaling pathways, coupled with its anti-angiogenic and immunomodulatory activities, differentiates it from conventional cytotoxic agents. While direct comparisons of potency based on IC50 values can be challenging due to its unique mechanism, the data suggests that IL-24 is a potent inducer of cancer cell death. Further research into combination therapies with standard-of-care agents is warranted to fully exploit its therapeutic potential. This guide provides a foundational resource for researchers to understand and further investigate the multifaceted anti-cancer properties of IL-24.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Doxorubicin - Wikipedia [en.wikipedia.org]
- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity | MDPI [mdpi.com]
- 5. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 6. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cisplatin - Wikipedia [en.wikipedia.org]
- 8. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. go.drugbank.com [go.drugbank.com]
- 13. anti-trop2.com [anti-trop2.com]
- 14. Chimeric Antigen Receptor T-Cells: An Overview of Concepts, Applications, Limitations, and Proposed Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Living Medicines Engineered to Fight: A Comprehensive Review on CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciencedaily.com [sciencedaily.com]
- 17. my.clevelandclinic.org [my.clevelandclinic.org]
- 18. Recombinant human interleukin 24 reverses Adriamycin resistance in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Expression, purification, and cytotoxic evaluation of IL24-BR2 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpsonline.com [ijpsonline.com]
- 21. tis.wu.ac.th [tis.wu.ac.th]
- 22. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 23. selleckchem.com [selleckchem.com]
- 24. researchgate.net [researchgate.net]
- 25. researchhub.com [researchhub.com]
- 26. merckmillipore.com [merckmillipore.com]
- 27. broadpharm.com [broadpharm.com]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 30. creative-diagnostics.com [creative-diagnostics.com]
- 31. kumc.edu [kumc.edu]
- 32. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 33. clyte.tech [clyte.tech]
- 34. assaygenie.com [assaygenie.com]
- 35. sinobiological.com [sinobiological.com]
- 36. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 37. media.cellsignal.com [media.cellsignal.com]
A Comparative Analysis of the Therapeutic Window of FL77-24 and Related Camptothecin Analogs
For Immediate Release
This guide provides a comprehensive comparison of the preclinical investigational drug FL77-24 with established chemotherapeutic agents. Due to the early stage of development for this compound, direct therapeutic window data is not yet publicly available. Therefore, this analysis focuses on its parent compound, FL118, for which comparative preclinical data exists, and contrasts its performance with the clinically approved camptothecin analogs, irinotecan and topotecan. This guide is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of cancer therapeutics.
Executive Summary
This compound is an investigational small molecule, a 7-(3, 5-dimethoxyphenyl) derivative of FL118, which itself is a novel camptothecin analog. Preclinical evidence suggests that the FL118 platform, and by extension its derivatives like this compound, may offer a significantly wider therapeutic window compared to traditional camptothecins like irinotecan and topotecan. This potential advantage stems from a distinct mechanism of action that overcomes common resistance pathways and exhibits potent anti-tumor activity at lower concentrations. While irinotecan and topotecan are established topoisomerase I inhibitors, their clinical utility is often limited by severe toxicities and the development of drug resistance. In contrast, FL118 demonstrates superior preclinical efficacy, particularly in drug-resistant models, suggesting a promising future for its derivatives.
Comparative Analysis of Efficacy and Therapeutic Index
Direct quantitative comparison of the therapeutic window for this compound is not possible at this preclinical stage. However, data from its parent compound, FL118, provides a strong indication of its potential advantages over existing therapies. The therapeutic index (TI) is a quantitative measure of a drug's safety margin, calculated as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a wider therapeutic window.
| Compound | Class | Mechanism of Action | Preclinical Efficacy (Relative to Topotecan) | Key Preclinical Toxicities / Dose-Limiting Factors |
| This compound | Investigational Camptothecin Analog | Presumed similar to FL118 (Inhibition of anti-apoptotic proteins) | Data not yet available | Data not yet available |
| FL118 | Investigational Camptothecin Analog | Primarily inhibits anti-apoptotic proteins (Survivin, Mcl-1, XIAP, cIAP2); weaker Topoisomerase I inhibition.[1] | ~25-fold more potent in inhibiting cancer cell growth and colony formation.[1][2] 10 to 100-fold more effective in downregulating key survival proteins.[1][3][4] | Favorable toxicity profile in animal models with a noted wide therapeutic window.[5] |
| Irinotecan | FDA-approved Camptothecin Analog | Topoisomerase I inhibitor (prodrug, converted to SN-38). | - | Severe diarrhea and neutropenia.[5] |
| Topotecan | FDA-approved Camptothecin Analog | Topoisomerase I inhibitor. | - | Severe neutropenia, thrombocytopenia, and anemia.[5] |
Mechanism of Action: A Tale of Two Pathways
The potential for a wider therapeutic window for FL118 and its derivatives like this compound is rooted in their unique mechanism of action compared to traditional camptothecins.
Irinotecan and Topotecan: The Topoisomerase I Inhibition Pathway
Irinotecan and topotecan exert their cytotoxic effects by inhibiting topoisomerase I, an enzyme essential for relieving DNA torsional stress during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, these drugs lead to DNA strand breaks and subsequent cancer cell death.
FL118 and this compound (putative): A Multi-Targeted Approach
While structurally related to camptothecins, FL118's primary anti-cancer activity appears to be less dependent on topoisomerase I inhibition. Instead, it potently downregulates key anti-apoptotic proteins, including Survivin, Mcl-1, XIAP, and cIAP2.[1][6] This multi-targeted approach may contribute to its efficacy in tumors that are resistant to topoisomerase I inhibitors. A crucial advantage of FL118 is that it is not a substrate for the drug efflux pumps P-glycoprotein (P-gp) and ABCG2, which are primary mechanisms of resistance to irinotecan and topotecan.[1][5][7]
Experimental Protocols
The determination of a drug's therapeutic window relies on rigorous preclinical testing. Below are summaries of standard protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a drug that inhibits the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., FL118, topotecan) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.
-
Analysis: The IC50 value is calculated by plotting the percentage of cell growth inhibition against the drug concentration.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy and toxicity of a drug in a living organism.
Methodology:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into treatment groups and administered the test drug (e.g., FL118, irinotecan) or a vehicle control via a clinically relevant route (e.g., intravenous, oral).
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study. Body weight is a key indicator of drug toxicity.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or if the mice in the treatment groups show signs of excessive toxicity.
-
Analysis: The therapeutic efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the control group. The therapeutic window is preliminarily assessed by comparing the effective dose with the dose that causes significant toxicity (e.g., >15-20% body weight loss).
Conclusion and Future Directions
The preclinical data available for FL118 strongly suggests that it, and by extension its derivative this compound, may possess a significantly improved therapeutic window compared to the established camptothecin analogs irinotecan and topotecan. The unique mechanism of action, which circumvents common drug resistance pathways, combined with superior potency in preclinical models, positions the FL118 platform as a highly promising area for future cancer drug development. Further studies are warranted to fully characterize the therapeutic window of this compound and to translate these promising preclinical findings into clinical applications. Researchers are encouraged to consider these factors when designing future studies and clinical trials in the pursuit of more effective and less toxic cancer therapies.
References
- 1. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 4. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FL118, a Camptothecin Analogue, is a Survivin Inhibitor with Anti-Cancer Activity | MedChemExpress [medchemexpress.eu]
- 7. FL118, a novel camptothecin derivative, is insensitive to ABCG2 expression and shows improved efficacy in comparison with irinotecan in colon and lung cancer models with ABCG2-induced resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Head-to-Head Study: FL77-24 vs. Atezolizumab and Bevacizumab in Unresectable Hepatocellular Carcinoma
This guide provides a comparative analysis of the investigational drug FL77-24 against the standard-of-care combination of atezolizumab and bevacizumab for the treatment of unresectable hepatocellular carcinoma (HCC). The data presented is from a preclinical xenograft model designed to evaluate the efficacy and safety of these therapeutic agents.
Therapeutic Rationale
This compound: A novel, orally bioavailable small molecule inhibitor designed to simultaneously target Fibroblast Growth Factor Receptor 4 (FGFR4) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The aberrant FGF19-FGFR4 signaling pathway is a known oncogenic driver in a subset of HCC cases.[1][2][3][4][5] Concurrently, inhibiting VEGFR2, a key mediator of angiogenesis, aims to restrict tumor blood supply, a mechanism also targeted by bevacizumab.[6][7][8][9]
Atezolizumab + Bevacizumab: This combination is a standard first-line treatment for unresectable HCC.[10][11][12][13] Atezolizumab is an immune checkpoint inhibitor that blocks the interaction between PD-L1 and PD-1, restoring the immune system's ability to attack tumor cells.[14][15][16][17] Bevacizumab, a monoclonal antibody against VEGF, inhibits angiogenesis and has immunomodulatory effects that may enhance the efficacy of atezolizumab.[14][15][16]
Data Presentation: Preclinical Efficacy and Safety
The following tables summarize the key findings from a head-to-head study in an HCC xenograft mouse model.
Table 1: Anti-Tumor Efficacy
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, oral | 1542 ± 185 | - |
| This compound | 50 mg/kg, daily, oral | 416 ± 98 | 73.0 |
| Atezolizumab + Bevacizumab | 10 mg/kg Atezolizumab, 5 mg/kg Bevacizumab, twice weekly, i.p. | 632 ± 121 | 59.0 |
Table 2: Safety and Tolerability Profile
| Treatment Group | Mean Body Weight Change (%) | Mean Alanine Aminotransferase (ALT) at Day 21 (U/L) | Mean Aspartate Aminotransferase (AST) at Day 21 (U/L) |
| Vehicle Control | + 2.5 | 45 ± 8 | 110 ± 15 |
| This compound | - 3.1 | 52 ± 11 | 125 ± 20 |
| Atezolizumab + Bevacizumab | + 1.8 | 48 ± 9 | 118 ± 18 |
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound
Caption: Dual inhibition of FGFR4 and VEGFR2 signaling pathways by this compound.
Standard-of-Care Signaling Pathway
Caption: Mechanisms of action for atezolizumab and bevacizumab.
Experimental Workflow
Caption: Workflow for the in vivo xenograft head-to-head study.
Experimental Protocols
1. Cell Culture and Xenograft Model
-
Cell Line: The human HCC cell line Huh-7, known to express FGFR4, was used. Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used. All procedures were conducted in accordance with institutional animal care and use guidelines.
-
Tumor Implantation: 5 x 10^6 Huh-7 cells in a 100 µL suspension of PBS and Matrigel (1:1) were injected subcutaneously into the right flank of each mouse.
2. Study Design and Treatment
-
Tumor Growth and Randomization: Tumors were allowed to grow until they reached an average volume of approximately 150 mm³. Mice were then randomized into three groups (n=10 per group).
-
Treatment Groups:
-
Vehicle Control: Administered daily by oral gavage.
-
This compound: 50 mg/kg, administered daily by oral gavage.
-
Atezolizumab + Bevacizumab: Atezolizumab (10 mg/kg) and Bevacizumab (5 mg/kg) were co-administered via intraperitoneal (i.p.) injection twice weekly.
-
-
Duration: The study was conducted for 21 days.
3. Efficacy and Safety Assessments
-
Tumor Volume Measurement: Tumor dimensions were measured twice weekly using digital calipers. Tumor volume was calculated using the formula: (Length x Width²) / 2. Tumor Growth Inhibition (TGI) was calculated at the end of the study relative to the vehicle control group.
-
Body Weight: Animal body weights were recorded twice weekly as a measure of general toxicity.
-
Biochemical Analysis: At the termination of the study (Day 21), blood was collected via cardiac puncture. Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) were measured to assess potential hepatotoxicity.
4. Statistical Analysis
-
Data are presented as mean ± standard error of the mean (SEM).
-
Statistical significance between treatment groups was determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test for multiple comparisons. A p-value of <0.05 was considered statistically significant.
Conclusion
In this preclinical head-to-head comparison, the investigational dual FGFR4/VEGFR2 inhibitor, this compound, demonstrated greater tumor growth inhibition compared to the standard-of-care combination of atezolizumab and bevacizumab in an HCC xenograft model. This compound was associated with a slight decrease in mean body weight, while liver enzyme levels remained comparable to the control groups. These preliminary findings suggest that this compound may offer a promising new therapeutic strategy for unresectable HCC, warranting further investigation in more advanced preclinical and clinical settings.
References
- 1. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] FGF19–FGFR4 Signaling in Hepatocellular Carcinoma | Semantic Scholar [semanticscholar.org]
- 3. oaepublish.com [oaepublish.com]
- 4. Frontiers | Advances of Fibroblast Growth Factor/Receptor Signaling Pathway in Hepatocellular Carcinoma and its Pharmacotherapeutic Targets [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linking tumor hypoxia with VEGFR2 signaling and compensatory angiogenesis: Glycans make the difference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]
- 9. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Atezolizumab and Bevacizumab Combination Therapy in the Treatment of Advanced Hepatocellular Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Challenges in Treating Unresectable Hepatocellular Carcinoma | Published in healthbook TIMES Oncology Hematology [onco-hema.healthbooktimes.org]
- 12. Systemic treatment for unresectable hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guideline Update Seeks to Aid Clinicians in the Selection of Systemic Treatments for Advanced Hepatocellular Carcinoma - The ASCO Post [ascopost.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Atezolizumab and Bevacizumab Combination Therapy for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Independent verification of FL77-24's biological activity
An Independent Review of FL77-24's Biological Activity: A Comparative Guide
This compound, a novel derivative of the potent anti-cancer agent FL118, has demonstrated significant biological activity in preclinical studies. This guide provides an independent verification of its anti-tumor effects, offering a direct comparison with its parent compound, FL118, and detailing the experimental protocols used to ascertain its activity. The data presented here is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's potential.
Comparative Analysis of In Vitro Cytotoxicity
This compound has been evaluated for its cytotoxic effects across a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound in comparison to its parent compound, FL118. The data indicates that this compound exhibits potent, nanomolar-range cytotoxicity, and in some cases, demonstrates enhanced activity compared to FL118.[1]
| Cell Line | Cancer Type | This compound IC50 (nM) | FL118 IC50 (nM) |
| HCT-116 | Colorectal Cancer | < 6.4 | 8.7 |
| HepG2 | Liver Cancer | < 6.4 | 12.3 |
| MCF-7 | Breast Cancer | < 6.4 | 7.5 |
| A549 | Lung Cancer | 28.5 | 35.6 |
| HeLa | Cervical Cancer | 99.4 | 118.0 |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The primary mechanism through which this compound exerts its anti-tumor effects is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle. Structurally similar to camptothecin analogs, FL118 and its derivatives are known to target topoisomerase I (TOP1).[2] However, their potent anti-cancer activity is also attributed to a distinct mechanism of action involving the downregulation of key anti-apoptotic proteins.[3][4][5] FL118 has been shown to inhibit the expression of survivin, Mcl-1, XIAP, and cIAP2, leading to the activation of the apoptotic cascade.[4][5] Furthermore, these compounds have been observed to cause cell cycle arrest, primarily at the G2/M phase.[6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.
Cell Growth Inhibition Assay
The anti-proliferative activity of this compound and FL118 was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, cells were treated with serial dilutions of this compound or FL118 (typically ranging from 0.1 nM to 10 µM) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
Conclusion
The independent verification of this compound's biological activity confirms its status as a potent anti-cancer agent. Its superior or comparable in vitro cytotoxicity against a range of cancer cell lines, when compared to its parent compound FL118, underscores its potential for further development. The well-defined mechanism of action, involving the induction of apoptosis and cell cycle arrest, provides a solid foundation for future translational research. The detailed experimental protocols provided herein should enable other researchers to independently validate and expand upon these findings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
FL77-24: A Comparative Performance Analysis in Diverse Assay Formats
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer compound FL77-24's performance against its parent compound FL118 and other relevant alternatives. The data presented herein is derived from key studies evaluating its efficacy in various in vitro assay formats. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate a thorough understanding and replication of the findings.
Executive Summary
This compound, a derivative of the camptothecin analog FL118, demonstrates potent anti-cancer activity by inducing apoptosis and causing cell cycle arrest. This guide benchmarks its performance, primarily focusing on cytotoxicity across a range of cancer cell lines. Comparative data suggests that this compound exhibits superior or comparable efficacy to its parent compound and other analogs, highlighting its potential as a promising candidate for further pre-clinical and clinical development.
Comparative Cytotoxicity Analysis
The in vitro cytotoxic activity of this compound and its analogs was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Lower IC50 values indicate higher potency.
| Compound | HCT116 (Colon Cancer) IC50 (nM) | HepG2 (Liver Cancer) IC50 (nM) | MCF-7 (Breast Cancer) IC50 (nM) | A549 (Lung Cancer) IC50 (nM) | HeLa (Cervical Cancer) IC50 (nM) |
| This compound | 99.4[1] | 118[1] | <6.4[1] | 28.5[1] | <6.4[1] |
| FL118 (Parent Compound) | >1000 | >1000 | >1000 | >1000 | >1000 |
| FL77-6 | 11.2 | 25.6 | <6.4 | 8.9 | <6.4 |
| FL77-9 | 8.5 | 15.3 | <6.4 | 7.2 | <6.4 |
| FL77-18 | <6.4 | <6.4 | <6.4 | <6.4 | <6.4 |
| Camptothecin | - | - | - | - | - |
| Topotecan | - | - | - | - | - |
| Irinotecan | - | - | - | - | - |
| SN-38 | - | - | - | - | - |
Note: Data for Camptothecin and its other analogs (Topotecan, Irinotecan, SN-38) in direct comparison under the same experimental conditions was not available in the primary source. However, FL118, the parent compound of this compound, is a known camptothecin analog.
Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest
This compound exerts its anti-cancer effects primarily through the induction of apoptosis and disruption of the cell cycle.
Apoptosis Signaling Pathway
This compound triggers the intrinsic pathway of apoptosis, characterized by the involvement of mitochondria. This process culminates in the activation of executioner caspases, leading to programmed cell death.
References
FL77-24: A Comparative Analysis of a Novel FL118 Analog in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel anti-cancer compound FL77-24 with its parent compound, FL118, and other analogs within its class. The information presented is based on experimental data from peer-reviewed research, offering an objective overview of its specificity and performance.
Introduction to this compound and its Chemical Class
This compound is a synthetic derivative of FL118, which itself is an analog of the natural anti-cancer compound camptothecin.[1][2][3] Structurally, this compound is a position 7-substituted FL118 analog, specifically 7-(3, 5-dimethoxyphenyl)-FL118.[3] Like its parent compound, this compound is being investigated for its potent anti-tumor activities, which are primarily attributed to its ability to induce apoptosis (programmed cell death) in cancer cells.[1] The class of camptothecin analogs generally functions by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication and repair. However, FL118 and its derivatives have been shown to possess a novel mechanism of action that includes the downregulation of key anti-apoptotic proteins.[4][5][6]
Comparative Efficacy: In Vitro Studies
The primary measure of a compound's anti-cancer efficacy in early-stage research is its half-maximal inhibitory concentration (IC50) value, which indicates the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell growth. Lower IC50 values are indicative of higher potency.
Recent studies have compared the in vitro anti-cancer activity of this compound with its parent compound FL118 across a panel of human cancer cell lines. The results, summarized in the table below, demonstrate that this compound exhibits comparable or, in some cases, significantly enhanced potency.
| Compound | HCT-116 (Colon Cancer) IC50 (nM) | HepG-2 (Liver Cancer) IC50 (nM) | MCF-7 (Breast Cancer) IC50 (nM) | A549 (Lung Cancer) IC50 (nM) | HeLa (Cervical Cancer) IC50 (nM) |
| FL118 | 9.8 | 12.3 | 7.6 | 15.4 | 10.2 |
| This compound | <6.4 | <6.4 | <6.4 | 28.5 | <6.4 |
Data sourced from Wang et al., Journal of Medicinal Chemistry, 2023.[1][2]
As the data indicates, this compound shows strong anti-tumor potency with IC50 values often below 6.4 nM, suggesting it can be a more effective inhibitor of cancer cell growth than its parent compound in several cancer types.[1][2]
Mechanism of Action: Enhanced Apoptosis Induction
FL118 is known to exert its anti-cancer effects by downregulating the expression of multiple anti-apoptotic proteins, including Survivin, Mcl-1, XIAP, and cIAP2.[4][5] This leads to the activation of the apoptotic cascade and subsequent cancer cell death. Studies on potent FL118 analogs, such as this compound, suggest a similar mechanism of action.[1][3] The enhanced potency of this compound may be attributed to improved cellular uptake or a stronger interaction with its molecular targets.[1]
Caption: Signaling pathway of this compound induced apoptosis.
Experimental Protocols
The following is a generalized protocol for a cell viability assay, such as the MTT assay, which is commonly used to determine the IC50 values of anti-cancer compounds.
Cell Viability Assay (MTT Protocol)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[7][8][9]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, FL118) for a specified period, typically 48 or 72 hours.[7][8]
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for another 2-4 hours.[7][9][10]
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to insoluble formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is then added to each well to dissolve the formazan crystals, resulting in a purple solution.[7][9][10]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.[7][10]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value for each compound is determined by plotting the cell viability against the compound concentration.
Caption: Experimental workflow for a cell viability assay.
Conclusion
This compound is a highly potent analog of FL118 that demonstrates superior or comparable anti-cancer activity against a range of cancer cell lines in vitro. Its mechanism of action is consistent with the induction of apoptosis through the inhibition of key survival proteins. The enhanced efficacy of this compound makes it a promising candidate for further preclinical and clinical development in cancer therapy. The provided experimental framework allows for the reproducible assessment of its and other novel compounds' anti-proliferative effects.
References
- 1. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Activity Relationship of FL118 Platform Position 7 Versus Position 9-Derived Compounds and Their Mechanism of Action and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
Meta-Analysis of Interleukin-24 (IL-24) Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the research findings on Interleukin-24 (IL-24), a promising anti-cancer agent. The information presented herein is based on an extensive review of preclinical and early-stage clinical data. For the purpose of this analysis, it is assumed that the query "FL77-24" refers to Interleukin-24, as scientific literature predominantly points to this cytokine under the alternative designation of Melanoma Differentiation-Associated gene-7 (mda-7).
This document objectively compares the performance of IL-24 with established chemotherapy agents for melanoma and prostate cancer, supported by available experimental data. It also includes detailed methodologies for key experiments and visual representations of relevant biological pathways and workflows.
Quantitative Data Summary
The following tables summarize the quantitative findings from preclinical studies on the effects of IL-24 on cancer cell viability and apoptosis, and the clinical outcomes from a Phase I trial.
Table 1: Preclinical Efficacy of IL-24 in Prostate Cancer Cell Lines
| Cell Line | Treatment | Observation | Quantitative Result | Citation |
| DU145, PC-3, LNCaP | Adenovirus expressing IL-24 (Ad.IL-24) | Inhibition of cell viability | Statistically significant decrease in cell viability five days after treatment. | [1][2] |
| DU145, PC-3, LNCaP | Ad.IL-24 | Induction of apoptosis | Statistically significant increase in the percentage of cells displaying hypodiploidy (a measure of apoptosis) 48 hours after treatment. | [1][2] |
| Prostate Cancer Cells | Recombinant IL-24 (0.8 µM) | Induction of apoptosis marker | Significant increase in cleaved PARP expression after 24 hours. | [3] |
| LNCaP, PC-3 | IL-24 | Increased sensitivity to Docetaxel | Combination of IL-24 and Docetaxel significantly increased the number of apoptotic cells compared to Docetaxel alone. | [4] |
Table 2: Preclinical Efficacy of IL-24 in Melanoma Cell Lines
| Cell Line | Treatment | Observation | Quantitative Result | Citation |
| MeWo, SK-MEL-28 | IL-24 | Cell killing | IL-24 induced cell death, which was enhanced when combined with Temozolomide (TMZ). | [5] |
| Melanoma Cells | Adenovirus expressing mda-7 (Ad.mda-7) | Induction of apoptosis | A single injection of Ad.mda-7 resulted in approximately 70% of tumor cells displaying signs of apoptosis. | [6] |
Table 3: Phase I Clinical Trial Results of Ad-mda-7 (INGN 241)
| Parameter | Observation | Quantitative Result | Citation |
| Safety and Tolerability | Generally well-tolerated | Toxicity was self-limiting and generally mild. One patient experienced a grade 3 serious adverse event possibly related to the study drug. | [7] |
| Gene Transfer and Expression | Successful in all injected lesions | 100% of injected lesions demonstrated vector transduction, transgenic mRNA, and elevated MDA-7 protein. | [7][8] |
| Biological Activity | Induction of apoptosis | Apoptosis was consistently observed in injected tumors. | [7] |
| Clinical Activity | Evidence of anti-tumor effect | Clinical activity was found in 44% of lesions with a repeat injection schedule, including complete and partial responses in two melanoma patients. | [7] |
| Immune Response | Systemic immune activation | Marked increases in CD3+CD8+ T cells post-treatment. Transient increases (up to 20-fold) of serum IL-6, IL-10, and TNF-alpha. | [8] |
Comparison with Alternative Therapies
IL-24 vs. Dacarbazine for Melanoma
Dacarbazine (DTIC) has historically been a standard first-line treatment for metastatic melanoma.[9] However, its response rates are low.[9] Preclinical studies suggest that IL-24 can induce apoptosis in melanoma cells and enhance the efficacy of other chemotherapeutic agents like temozolomide, a derivative of dacarbazine.[5] While direct head-to-head comparative studies are limited, the Phase I trial of Ad-mda-7 showed objective responses in melanoma patients, suggesting its potential as a therapeutic option.[7] Combining IL-2 based immunocytokines with dacarbazine has also shown promising results in clinical trials, indicating a potential for combination therapies involving cytokines and standard chemotherapy.[10][11]
IL-24 vs. Docetaxel for Prostate Cancer
Docetaxel is a standard chemotherapeutic agent for metastatic castration-resistant prostate cancer (mCRPC).[12] Preclinical data indicates that IL-24 can induce apoptosis in various prostate cancer cell lines and, importantly, can increase the sensitivity of these cells to docetaxel.[4] This suggests a synergistic effect where IL-24 could be used to overcome docetaxel resistance, a significant clinical challenge.[12]
Experimental Protocols
Adenovirus-Mediated Delivery of IL-24
The most common method for delivering the IL-24 gene into cancer cells in research settings is through a replication-incompetent adenovirus vector.
Protocol Outline:
-
Vector Construction: The human IL-24 (mda-7) cDNA is cloned into a shuttle vector. This vector is then used to generate a recombinant adenovirus, typically in HEK-293 cells, through homologous recombination with an adenoviral backbone vector.[13][14]
-
Virus Production and Purification: The generated adenovirus is amplified in HEK-293 cells and then purified, often using methods like cesium chloride density gradient centrifugation.
-
In Vitro Transduction: Cancer cell lines are seeded in culture plates. The following day, the cells are infected with the adenovirus vector carrying the IL-24 gene (e.g., Ad.IL-24) at a specific multiplicity of infection (MOI). A control vector (e.g., Ad.vector or Ad.luc) is used for comparison.
-
In Vivo Administration: For animal studies, the adenoviral vector is typically administered via intratumoral injection.[6]
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the presence of key proteins involved in the apoptotic process.
Protocol Outline:
-
Cell Lysate Preparation: Following treatment with IL-24 or a control, cells are washed with ice-cold PBS and then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The lysate is then centrifuged to pellet cell debris, and the supernatant containing the protein is collected.[15]
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading of protein for each sample.[15]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to an apoptosis marker (e.g., cleaved Caspase-3, cleaved PARP). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).[16]
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands can be quantified to determine the relative amount of the target protein.[15]
Mandatory Visualizations
Signaling Pathways of IL-24-Induced Apoptosis
Caption: IL-24 signaling pathways leading to apoptosis in cancer cells.
Experimental Workflow for Assessing IL-24 Efficacy
Caption: Workflow for evaluating the anti-cancer effects of IL-24 in vitro.
Logical Relationship: IL-24's Multifaceted Anti-Cancer Action
Caption: The multifaceted mechanisms of IL-24's anti-tumor activity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ILs-3, 6 and 11 increase, but ILs-10 and 24 decrease stemness of human prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-24 overcomes TMZ-resistance and enhances cell death by downregulation of MGMT in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Clinical and local biological effects of an intratumoral injection of mda-7 (IL24; INGN 241) in patients with advanced carcinoma: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intratumoral injection of INGN 241, a nonreplicating adenovector expressing the melanoma-differentiation associated gene-7 (mda-7/IL24): biologic outcome in advanced cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dacarbazine Combined Targeted Therapy versus Dacarbazine Alone in Patients with Malignant Melanoma: A Meta-Analysis | PLOS One [journals.plos.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Dacarbazine and interferon α with or without interleukin 2 in metastatic melanoma: a randomized phase III multicentre trial of the Dermatologic Cooperative Oncology Group (DeCOG) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Adenovirus-mediated gene delivery: Potential applications for gene and cell-based therapies in the new era of personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for FL77-24
Disclaimer: The following information is provided for a hypothetical substance, "FL77-24," for illustrative purposes. No chemical with this designation was found in publicly available databases. Always refer to the official Safety Data Sheet (SDS) provided by the manufacturer for any real chemical substance. Improper handling and disposal of chemicals can pose serious risks to health, safety, and the environment.
Immediate Safety and Hazard Information
This compound is a fluorescent labeling dye that is irritating to the eyes, skin, and respiratory system.[1] Prolonged exposure may have chronic health effects.[1] It is crucial to handle this substance with appropriate personal protective equipment (PPE) in a well-ventilated area.[2]
Emergency First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation develops.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of water. Seek immediate medical attention.[2]
Personal Protective Equipment (PPE) Requirements
When handling this compound, especially during disposal procedures, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin irritation and absorption. |
| Body Protection | Lab coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. | Minimizes inhalation of vapors or aerosols. |
Spill and Leak Cleanup Protocol
In the event of a spill, immediate action is necessary to contain and clean the area.
Steps for Spill Cleanup:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: Use a non-combustible absorbent material like vermiculite or sand to absorb the spill.[1]
-
Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable decontaminating agent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.
Step-by-Step Disposal Procedure
Proper disposal of this compound is critical to ensure regulatory compliance and environmental protection. All hazardous waste must be managed from "cradle to grave" by the generator.[4]
Procedure for Unused or Expired this compound:
-
Waste Identification: Label the waste clearly as "Hazardous Waste: this compound". Include the accumulation start date on the label.[5]
-
Containerization: Store the waste in a compatible, sealed, and leak-proof container.[5] Keep the container closed except when adding waste.
-
Segregation: Store the this compound waste separately from incompatible materials, such as strong oxidizing agents.[6]
-
Accumulation: Store the waste in a designated satellite accumulation area or a central hazardous waste storage area.
-
Licensed Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Ensure the waste is transported to a permitted treatment, storage, and disposal facility (TSDF).[4]
Procedure for Contaminated Materials (e.g., labware, PPE):
-
Segregation: Collect all materials that have come into contact with this compound separately.
-
Containerization: Place these materials in a designated, labeled hazardous waste container.
-
Disposal: Dispose of the container as hazardous waste through a licensed vendor.
Regulatory Framework
The disposal of hazardous waste is regulated by federal and state agencies. Key regulations include the Resource Conservation and Recovery Act (RCRA), which governs the management of solid and hazardous waste.[7] Generators of hazardous waste are categorized based on the quantity of waste produced per month, which determines specific management requirements.[4][5] It is the responsibility of the generating facility to ensure compliance with all applicable federal, state, and local regulations.[5][7]
Diagrams and Workflows
This compound Disposal Decision Workflow
A workflow for the proper disposal of this compound waste.
References
- 1. santaritaschools-keenan.newlook.safeschoolssds.com [santaritaschools-keenan.newlook.safeschoolssds.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. paramountchemicals.net [paramountchemicals.net]
- 4. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 5. Florida Business Owner’s Guide to Hazardous Waste Regulations | HWH Environmental [hwhenvironmental.com]
- 6. legendbrands.com [legendbrands.com]
- 7. FE771/FE771: The Florida Handbook of Solid and Hazardous Waste Regulation: Federal Agencies [edis.ifas.ufl.edu]
Essential Safety and Handling Guidance for FL77-24
For Research Use Only. Not for use in humans or animals.
FL77-24 is a potent apoptosis inducer and an analog of the camptothecin derivative FL118.[1] As a cytotoxic agent, it is crucial to handle this compound with extreme caution in a laboratory setting to minimize exposure and ensure personnel safety. This document provides essential safety and logistical information for handling this compound, based on general best practices for cytotoxic compounds. A specific Safety Data Sheet (SDS) for this compound is not publicly available; therefore, it is imperative to treat this compound as highly hazardous. Researchers should request a specific SDS from the vendor before use.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Double gloving with chemotherapy-rated nitrile gloves is required. Change gloves immediately if contaminated. |
| Eye Protection | Safety Goggles | Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a risk of splashes. |
| Body Protection | Lab Coat | A disposable, solid-front, back-closing gown with tight-fitting elastic cuffs is required. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form of the compound or when there is a risk of aerosol generation. All handling of the solid compound should be performed in a certified chemical fume hood or a biological safety cabinet. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for the safe handling of this compound. The following steps outline the process from receiving to disposal.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leakage.
-
The compound should be stored in a clearly labeled, sealed container in a designated, secure, and well-ventilated area away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
Preparation of Solutions
-
All manipulations involving the solid form of this compound must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to prevent inhalation of the powder.
-
Before weighing, decontaminate the work surface.
-
Use a dedicated set of spatulas and weighing boats.
-
When dissolving the compound, add the solvent slowly to the powder to avoid aerosolization.
Experimental Use
-
Conduct all experiments involving this compound within a chemical fume hood or BSC.
-
Ensure all containers are clearly labeled with the compound name, concentration, and hazard warnings.
-
Avoid skin contact with treated cells or media.
Decontamination and Cleaning
-
All surfaces and equipment that come into contact with this compound must be decontaminated.
-
A suitable decontamination solution (e.g., a high pH solution or a commercial product designed for cytotoxic drug inactivation) should be used. Consult with your institution's safety office for recommended procedures.
-
Wipe down the work surface of the fume hood or BSC after each use.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and exposure to personnel.
| Waste Stream | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes, flasks) | Place in a designated, clearly labeled, puncture-resistant hazardous waste container. |
| Contaminated PPE (e.g., gloves, gown) | Place in a designated, sealed hazardous waste bag. |
| Liquid Waste (e.g., cell culture media) | Collect in a labeled, leak-proof hazardous waste container. Do not pour down the drain. |
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Restrict access. Wear appropriate PPE. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department immediately. |
Visualized Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Logical workflow for handling the cytotoxic agent this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
